molecular formula C22H25N7O7S B12382383 NRPSs-IN-1

NRPSs-IN-1

货号: B12382383
分子量: 531.5 g/mol
InChI 键: OCQYMODKEFRCRG-ARTPSBNFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

NRPSs-IN-1 is a research-grade chemical inhibitor designed to selectively target and inhibit nonribosomal peptide synthetases (NRPSs). NRPSs are large, multi-modular enzymatic assembly lines found in bacteria and fungi that are responsible for the biosynthesis of a vast array of clinically vital secondary metabolites, including many antibiotics (e.g., penicillin, vancomycin), immunosuppressants, and anticancer agents . By disrupting the function of these megasynthases, this compound provides a powerful tool for investigating the biological role of specific nonribosomal peptides in pathogenic bacteria and fungi. Its application is critical for probing NRPS machinery in microbiological research, exploring mechanisms of antibiotic production, and understanding bacterial virulence factors such as siderophores . This compound is intended for use in laboratory studies only and is a valuable asset for scientists exploring novel targets in antimicrobial discovery and the fundamental biochemistry of natural product biosynthesis.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C22H25N7O7S

分子量

531.5 g/mol

IUPAC 名称

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-prop-2-ynoxyoxolan-2-yl]methyl N-[(2S)-2-amino-3-phenylpropanoyl]sulfamate

InChI

InChI=1S/C22H25N7O7S/c1-2-8-34-18-17(30)15(36-22(18)29-12-27-16-19(24)25-11-26-20(16)29)10-35-37(32,33)28-21(31)14(23)9-13-6-4-3-5-7-13/h1,3-7,11-12,14-15,17-18,22,30H,8-10,23H2,(H,28,31)(H2,24,25,26)/t14-,15+,17+,18+,22+/m0/s1

InChI 键

OCQYMODKEFRCRG-ARTPSBNFSA-N

手性 SMILES

C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COS(=O)(=O)NC(=O)[C@H](CC4=CC=CC=C4)N)O

规范 SMILES

C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COS(=O)(=O)NC(=O)C(CC4=CC=CC=C4)N)O

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NRPSs-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes utilized by bacteria and fungi to produce a wide array of peptide natural products, many of which are critical virulence factors or have therapeutic applications. The adenylation (A) domain, responsible for substrate selection and activation, is a key target for the development of inhibitors to modulate the activity of these pathways. NRPSs-IN-1 is a potent, cell-penetrating inhibitor of the NRPS adenylation domain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, the experimental protocols used for its characterization, and the downstream consequences of its activity.

Core Mechanism of Action: Inhibition of the Adenylation Domain

This compound, also identified as compound 7 in foundational studies, is a synthetic small molecule designed to overcome the poor cell permeability of earlier generations of A-domain inhibitors[1][2]. It functions as a competitive inhibitor of the adenylation domain of non-ribosomal peptide synthetases[1][2].

The A-domain's primary role is to select a specific amino acid and activate it through an ATP-dependent process, forming an aminoacyl-adenylate intermediate. This activated amino acid is then transferred to the adjacent thiolation (T) or peptidyl carrier protein (PCP) domain. This compound mimics the aminoacyl-adenylate intermediate, binding tightly to the active site of the A-domain and preventing the binding and activation of the natural substrate. This inhibition effectively halts the entire non-ribosomal peptide synthesis assembly line at its initiation and elongation steps.

The inhibitory potency of this compound has been quantitatively determined against the gramicidin (B1672133) S synthetase A (GrsA), a well-characterized NRPS A-domain. The dissociation constant (Kd) for this interaction is 16.6 nM, indicating a high-affinity binding between the inhibitor and the enzyme[1].

Quantitative Inhibitory Activity

The inhibitory activity of this compound and its analogs has been primarily characterized by determining their dissociation constants (Kd) against the adenylation domain of GrsA. This provides a quantitative measure of the inhibitor's binding affinity.

CompoundR Group (at 2'-OH of Adenosine)Kd for GrsA A-domain (nM)
This compound (7) Cyanomethyl (CH2CN)16.6
4Methyl (CH3)22.8
5Ethyl (CH2CH3)37.6
6Propyl (CH2CH2CH3)64.9
8Carboxymethyl (CH2COOH)>1000
92-Carboxyethyl (CH2CH2COOH)>1000
L-Phe-AMSHydroxyl (OH)22.7

Signaling Pathways and Downstream Effects

Direct inhibition of NRPS adenylation domains by this compound does not trigger a conventional intracellular signaling cascade. Instead, its mechanism of action leads to a direct reduction in the synthesis of specific non-ribosomal peptides. Many of these peptides are crucial for bacterial virulence, communication, and survival. Therefore, the "downstream effects" of this compound are the physiological consequences of the depletion of these bioactive peptides.

Inhibition of Virulence Factor Production

Many pathogenic bacteria utilize NRPSs to synthesize virulence factors such as siderophores for iron acquisition and peptide toxins. By inhibiting the A-domains of the NRPSs responsible for their synthesis, this compound can theoretically attenuate the virulence of these pathogens. For instance, the inhibition of pyoverdine synthesis, a siderophore from Pseudomonas aeruginosa, has been shown to reduce its pathogenic effects. While not directly demonstrated for this compound, this is a primary anticipated downstream consequence of its mechanism of action.

G NRPSs_IN_1 This compound A_domain NRPS Adenylation Domain NRPSs_IN_1->A_domain Inhibits NRPS_activity NRPS Activity A_domain->NRPS_activity Enables Virulence_factor Virulence Factor Synthesis (e.g., Siderophores) NRPS_activity->Virulence_factor Drives Pathogen_virulence Pathogen Virulence Virulence_factor->Pathogen_virulence Contributes to

Caption: Logical pathway illustrating how this compound inhibits pathogen virulence.

Disruption of Biofilm Formation

Biofilm formation is a critical survival strategy for many bacteria and is often regulated by quorum sensing molecules, some of which are non-ribosomal peptides. Inhibition of the synthesis of these peptides can interfere with biofilm development. Studies have shown that targeting NRPS pathways can lead to a reduction in biofilm mass.

G NRPSs_IN_1 This compound A_domain NRPS Adenylation Domain NRPSs_IN_1->A_domain Inhibits NRP_synthesis NRP Synthesis (e.g., Quorum Sensing Signals) A_domain->NRP_synthesis Enables Biofilm_formation Biofilm Formation NRP_synthesis->Biofilm_formation Regulates G cluster_0 Competitive ELISA Workflow A Immobilize Biotinylated Probe on Streptavidin Plate B Add His-tagged A-domain + Serial Dilution of this compound A->B C Incubate for Competitive Binding B->C D Wash to Remove Unbound Components C->D E Add HRP-conjugated anti-His Antibody D->E F Wash E->F G Add HRP Substrate (TMB) F->G H Measure Absorbance G->H I Calculate Kd H->I G cluster_1 In-Cell ABPP Workflow J Treat Bacterial Cells with this compound K Add Activity-Based Probe (ABP) J->K L Cell Lysis K->L M Click Chemistry (attach fluorophore) L->M N SDS-PAGE M->N O Fluorescence Imaging and Analysis N->O

References

NRPSs-IN-1: A Technical Guide to Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target specificity of NRPSs-IN-1, a potent inhibitor of Non-Ribosomal Peptide Synthetases (NRPSs). NRPSs are large, multi-domain enzymes found in bacteria and fungi that synthesize a wide array of biologically active peptides, including many antibiotics, immunosuppressants, and siderophores. The adenylation (A) domain of NRPSs is responsible for recognizing and activating the specific amino acid substrates for peptide assembly, making it a critical target for inhibitor development. This compound has been identified as a cell-penetrating inhibitor that specifically targets the A domain. This document summarizes the available quantitative data on its binding affinity, details relevant experimental protocols, and provides visualizations of its mechanism of action and experimental workflows. While current public data is limited to a single NRPS target, this guide also outlines the standard methodologies for comprehensive selectivity profiling.

Introduction to Non-Ribosomal Peptide Synthetases (NRPSs)

Non-Ribosomal Peptide Synthetases are modular mega-enzymes that produce a diverse range of peptide natural products with significant pharmaceutical applications.[1][2] Unlike ribosomal protein synthesis, NRPSs utilize a series of catalytic domains organized into modules. Each module is typically responsible for the incorporation of a single amino acid into the growing peptide chain. The core domains of a typical NRPS module are:

  • Adenylation (A) Domain: Selects and activates a specific amino acid substrate via an ATP-dependent process, forming an aminoacyl-adenylate intermediate.[3][4]

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid via a thioester linkage to its 4'-phosphopantetheine (B1211885) (Ppant) arm.[5][6]

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the upstream peptidyl-T domain and the downstream aminoacyl-T domain.[6]

The modular nature of NRPSs and the "thiotemplate" mechanism of peptide synthesis allow for the production of complex peptides incorporating non-proteinogenic amino acids, D-amino acids, and other modifications.[7][8]

This compound: Mechanism of Action

This compound is a synthetic, cell-penetrating small molecule inhibitor designed to target the adenylation (A) domain of NRPSs.[9] It acts as a competitive inhibitor, mimicking the aminoacyl-adenylate intermediate formed during the catalytic cycle. By binding to the active site of the A domain, this compound prevents the recognition and activation of the natural amino acid substrate, thereby halting the entire non-ribosomal peptide synthesis pathway.

NRPSs_IN_1_Mechanism_of_Action cluster_A_Domain Adenylation (A) Domain A_Domain_Active_Site Active Site Aminoacyl_Adenylate Aminoacyl-AMP Intermediate A_Domain_Active_Site->Aminoacyl_Adenylate Forms Inhibition Inhibition A_Domain_Active_Site->Inhibition Amino_Acid Amino Acid + ATP Amino_Acid->A_Domain_Active_Site Binds T_Domain Thiolation (T) Domain Aminoacyl_Adenylate->T_Domain Transfers to NRPSs_IN_1 This compound NRPSs_IN_1->A_Domain_Active_Site Competitively Binds Peptide_Synthesis Peptide Synthesis T_Domain->Peptide_Synthesis Initiates

Mechanism of this compound Inhibition.

Quantitative Data on Target Specificity

Currently, publicly available quantitative data on the target specificity of this compound is limited to its interaction with Gramicidin S Synthetase A (GrsA).

Target EnzymeTarget DomainOrganismAssay TypeAffinity (Kd)Reference
Gramicidin S Synthetase A (GrsA)Adenylation (A) DomainAneurinibacillus migulanusSpectrophotometric Assay16.6 nM[9]

Note: A comprehensive selectivity profile of this compound against a broader panel of NRPS adenylation domains from different organisms and other enzyme classes (e.g., kinases, proteases) has not yet been published. Such data is crucial for assessing its potential for off-target effects and for its development as a specific research tool or therapeutic agent.

Experimental Protocols

This section details the experimental methodologies relevant to determining the target specificity of this compound.

Determination of Binding Affinity (Kd) using a Coupled Spectrophotometric Assay

This method was reportedly used to determine the apparent Ki (approximating Kd) of this compound for GrsA.

Principle: This continuous assay measures the production of pyrophosphate (PPi) during the amino acid adenylation reaction. The PPi is then converted to phosphate (B84403) (Pi) by inorganic pyrophosphatase. The Pi is subsequently used by purine (B94841) nucleoside phosphorylase (PNP) to convert a synthetic substrate, 2-amino-6-mercapto-7-methylpurine ribonucleoside (MesG), into ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine, which causes a spectrophotometric shift that can be monitored in real-time.

Materials:

  • Purified recombinant GrsA enzyme

  • This compound

  • ATP

  • L-Phenylalanine (the cognate amino acid for GrsA)

  • Inorganic pyrophosphatase

  • Purine nucleoside phosphorylase (PNP)

  • MesG

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM MgCl2, 1 mM TCEP, 0.0025% NP-40)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a reaction mixture containing all components except the enzyme and substrate in the assay buffer.

  • Add varying concentrations of this compound to the wells of a microplate.

  • Initiate the reaction by adding the GrsA enzyme and L-Phenylalanine.

  • Monitor the change in absorbance at the appropriate wavelength for the MesG substrate in a kinetic mode.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Fit the concentration-response data to the Morrison equation to determine the apparent Ki value.

Spectrophotometric_Assay_Workflow cluster_reaction Reaction in Microplate Well Components Assay Buffer ATP, L-Phe, IPP, PNP, MesG This compound (variable conc.) Enzyme Add GrsA Enzyme Components->Enzyme Reaction Adenylation Reaction -> PPi IPP -> 2Pi PNP + Pi + MesG -> Color Change Enzyme->Reaction Spectrophotometer Monitor Absorbance Change Reaction->Spectrophotometer Data_Analysis Calculate Initial Rates Spectrophotometer->Data_Analysis Ki_Determination Fit to Morrison Equation Determine Apparent Ki Data_Analysis->Ki_Determination

Workflow for Ki determination.
Competitive Activity-Based Protein Profiling (ABPP)

This method can be used to assess the ability of this compound to compete with a known activity-based probe for binding to the target enzyme in a complex proteome.

Principle: An activity-based probe (ABP) that covalently binds to the active site of the A domain is used to label the target enzyme. The ability of a non-covalent inhibitor like this compound to prevent this labeling is a measure of its binding to the target.

Materials:

  • Cell lysate containing the target NRPS (e.g., from Aneurinibacillus migulanus)

  • This compound

  • An A-domain specific activity-based probe (e.g., a clickable L-Phe-AMS analog)

  • Reporter tag (e.g., a fluorescent azide (B81097) for click chemistry)

  • SDS-PAGE reagents

  • In-gel fluorescence scanner

Procedure:

  • Pre-incubate the cell lysate with varying concentrations of this compound.

  • Add the activity-based probe to the lysate and incubate to allow for labeling.

  • Perform a click chemistry reaction to attach the fluorescent reporter tag to the probe-labeled enzyme.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled enzyme using an in-gel fluorescence scanner.

  • A decrease in fluorescence intensity of the band corresponding to the target NRPS indicates successful competition by this compound.

ABPP_Workflow Lysate_Inhibitor Cell Lysate + this compound Add_Probe Add Activity-Based Probe Lysate_Inhibitor->Add_Probe Click_Chemistry Add Fluorescent Reporter Tag (Click Reaction) Add_Probe->Click_Chemistry SDS_PAGE Separate Proteins by SDS-PAGE Click_Chemistry->SDS_PAGE Fluorescence_Scan In-Gel Fluorescence Scanning SDS_PAGE->Fluorescence_Scan Analysis Analyze Band Intensity Fluorescence_Scan->Analysis

Competitive ABPP Workflow.

Future Directions: Comprehensive Selectivity Profiling

To fully characterize the target specificity of this compound, a broader screening against a panel of purified NRPS A domains and other enzyme classes is necessary.

Screening against a Panel of NRPS Adenylation Domains

A panel of A domains with different amino acid specificities from various bacterial and fungal species should be expressed and purified. The inhibitory activity of this compound against each of these A domains can be determined using the coupled spectrophotometric assay described in section 4.1 or a standard ATP-PPi exchange assay.

Kinome-Wide Selectivity Profiling

Given the structural similarities between the ATP-binding sites of NRPS A domains and protein kinases, it is crucial to assess the potential for off-target inhibition of kinases. A comprehensive kinome scan, where the binding of this compound is tested against a large panel of human kinases (e.g., using the KINOMEscan® platform), would provide valuable data on its kinase selectivity.

Conclusion

This compound is a potent and specific inhibitor of the Gramicidin S Synthetase A (GrsA) adenylation domain. Its cell-penetrating properties make it a valuable tool for studying non-ribosomal peptide synthesis in living cells. However, a comprehensive understanding of its target landscape is currently lacking. Future studies focusing on broad selectivity profiling against a diverse panel of NRPS A domains and other enzyme families, particularly protein kinases, are essential to fully validate its specificity and to enable its confident use as a chemical probe for investigating the roles of NRPSs in various biological processes.

References

An In-depth Technical Guide to the Cell Permeability of NRPSs-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability of NRPSs-IN-1, a potent, cell-penetrating inhibitor of non-ribosomal peptide synthetases (NRPSs). This document consolidates available data, outlines detailed experimental protocols for assessing cell permeability and target engagement, and presents visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target

Non-ribosomal peptide synthetases are large, modular enzymes found in bacteria and fungi that synthesize a wide array of bioactive peptides, including antibiotics, siderophores, and toxins.[1] These enzymes are crucial for the survival and virulence of many pathogenic microorganisms, making them attractive targets for the development of novel antimicrobial agents.[1][2]

The adenylation (A) domain of NRPSs is a critical component of each module, responsible for the selection and activation of specific amino acid substrates.[1][2] this compound (also referred to as Compound 7 in some literature) is a synthetic inhibitor designed to target the A-domain of NRPSs. It is a derivative of 5'-O-N-(aminoacyl)sulfamoyladenosine (AA-AMS), a known tight-binding inhibitor of A-domains. A key challenge in the development of AA-AMS-based inhibitors has been their typically high hydrophilicity, which limits their ability to cross bacterial cell membranes. This compound was developed with modifications to the 2'-OH group of the adenosine (B11128) scaffold, specifically the introduction of a cyanomethyl group, to enhance its cell permeability while maintaining high binding affinity to its target.

Quantitative Data on this compound

Direct quantitative measurements of the apparent permeability coefficient (Papp) for this compound are not extensively reported in the public domain. However, its ability to penetrate bacterial cells and engage its intracellular target has been demonstrated through functional assays. The following table summarizes the key quantitative and semi-quantitative data available for this compound and its parent compound.

ParameterValueOrganism/SystemMethodReference
Binding Affinity (Kd) 16.6 nMGramicidin S synthetase A (GrsA)In vitro binding assay
Intracellular Target Engagement Complete inhibition of endogenous GrsA labeling at 100 µMAneurinibacillus migulanus ATCC 9999Intracellular competitive Activity-Based Protein Profiling (ABPP)
Intracellular Target Engagement Efficient inhibition of endogenous GrsA labeling at 10 µMAneurinibacillus migulanus ATCC 9999Intracellular competitive Activity-Based Protein Profiling (ABPP)

Mechanism of Action and Inhibition Pathway

This compound acts as a competitive inhibitor of the A-domain of NRPSs. It mimics the aminoacyl-adenylate intermediate formed during the catalytic cycle, thereby blocking the binding of the natural substrate and preventing its activation and subsequent transfer to the peptidyl carrier protein (PCP) or thiolation (T) domain. This inhibition effectively halts the non-ribosomal peptide synthesis assembly line.

NRPS_Inhibition Mechanism of NRPS A-Domain Inhibition by this compound cluster_NRPS_Module NRPS Module A-Domain A-Domain Aminoacyl-AMP Aminoacyl-AMP A-Domain->Aminoacyl-AMP Activation Inhibited_A-Domain Inhibited_A-Domain PPi PPi A-Domain->PPi PCP-Domain PCP-Domain Amino_Acid Amino_Acid Amino_Acid->A-Domain ATP ATP ATP->A-Domain Aminoacyl-AMP->PCP-Domain Transfer This compound This compound This compound->A-Domain Competitive Inhibition AMP AMP

Caption: Inhibition of the NRPS adenylation (A) domain by this compound.

Experimental Protocols

Assessing the cell permeability and intracellular target engagement of inhibitors like this compound requires a combination of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Bacterial Cell Permeability Assessment Workflow

The following diagram outlines a general workflow for evaluating the bacterial cell permeability of a small molecule inhibitor.

Permeability_Workflow Workflow for Assessing Bacterial Cell Permeability cluster_invitro In Vitro Permeability cluster_incell In-Cell Assays PAMPA PAMPA Assay (Passive Diffusion) Data_Analysis Data Analysis & Permeability Assessment PAMPA->Data_Analysis NPN_Uptake NPN Uptake Assay (Outer Membrane) Intracellular_Conc Intracellular Concentration (LC-MS/MS) NPN_Uptake->Intracellular_Conc CETSA CETSA (Target Engagement) Intracellular_Conc->CETSA CETSA->Data_Analysis Start Test Compound Start->PAMPA Start->NPN_Uptake

Caption: Experimental workflow for assessing bacterial cell permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA) for Passive Diffusion

This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, mimicking the phospholipid bilayer of a cell membrane.

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Analytical equipment (e.g., LC-MS/MS or UV-Vis plate reader)

Protocol:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Prepare Donor Plate: Coat the membrane of each well in the 96-well donor plate with 5 µL of the artificial membrane solution.

  • Prepare Test Compound Solution: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

  • Load Donor Plate: Add 200 µL of the test compound solution to each well of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form a "sandwich". Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Analyze the concentration of the test compound in both donor and acceptor wells using an appropriate analytical method.

  • Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [C]A / [C]D, initial)

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]A = Compound concentration in acceptor well

    • [C]D, initial = Initial compound concentration in donor well

N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeability

This assay is specific for Gram-negative bacteria and measures the disruption of the outer membrane, which allows the hydrophobic fluorescent probe NPN to enter and exhibit increased fluorescence in the hydrophobic environment of the membrane.

Materials:

  • Gram-negative bacterial culture (e.g., Escherichia coli)

  • HEPES buffer (5 mM, pH 7.2)

  • NPN stock solution (500 µM in acetone)

  • Test compound

  • Fluorescence plate reader (Excitation: 350 nm, Emission: 420 nm)

Protocol:

  • Prepare Bacterial Suspension: Grow bacteria to mid-log phase, then harvest and wash the cells. Resuspend the cells in HEPES buffer to an OD600 of 0.5.

  • Assay Setup: In a 96-well black plate, add 100 µL of the bacterial suspension to each well.

  • Add Test Compound: Add the test compound at various concentrations. Include a positive control (e.g., polymyxin (B74138) B) and a negative control (buffer only).

  • Add NPN: Add NPN to a final concentration of 10 µM to all wells.

  • Measure Fluorescence: Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates outer membrane permeabilization.

Cellular Thermal Shift Assay (CETSA) for Intracellular Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

  • Bacterial cell culture expressing the target NRPS

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Test compound (this compound)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target NRPS

Protocol:

  • Cell Treatment: Incubate the bacterial cells with this compound at various concentrations (and a vehicle control) for a sufficient time to allow for cell entry and target binding (e.g., 1 hour).

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by a suitable method (e.g., sonication or freeze-thaw cycles).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of the target NRPS protein by SDS-PAGE and Western blotting.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound represents a significant advancement in the development of cell-permeable inhibitors for intracellular bacterial targets. While direct quantitative permeability data remains to be fully elucidated, functional assays conclusively demonstrate its ability to enter bacterial cells and inhibit its target, the NRPS A-domain. The experimental protocols detailed in this guide provide a robust framework for researchers to further characterize the cell permeability and target engagement of this compound and other novel inhibitors, facilitating the development of the next generation of antimicrobial agents.

References

An In-Depth Technical Guide to NRPSs-IN-1 for the Study of NRPS Enzymology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes found in bacteria and fungi that synthesize a wide array of bioactive peptides, including antibiotics, siderophores, and immunosuppressants.[1][2] The modular nature of these enzymatic assembly lines, where each module is responsible for the incorporation of a specific amino acid, makes them a fascinating subject for enzymology and a prime target for therapeutic intervention. The adenylation (A) domain, which selects and activates the amino acid substrate, is a critical control point in the NRPS pathway. This guide provides a comprehensive overview of NRPSs-IN-1, a cell-penetrating inhibitor designed to target the A-domain of NRPSs, making it a valuable tool for studying NRPS enzymology and potentially for developing novel antimicrobial agents.

This compound (also referred to as inhibitor 7 in its developmental literature) is a derivative of 5'-O-N-(aminoacyl)sulfamoyladenosine (AA-AMS), a known bisubstrate inhibitor of NRPS A-domains.[3][4] A key challenge with earlier AA-AMS compounds has been their limited permeability into bacterial cells due to their hydrophilicity. This compound overcomes this by incorporating a cyanomethyl group at the 2'-OH position of the adenosine (B11128) scaffold, enhancing its ability to cross the bacterial cell membrane while maintaining high affinity for its target enzyme.[3] This guide will detail the quantitative data associated with this compound, the experimental protocols for its use, and its mechanism of action, providing researchers with the necessary information to effectively utilize this inhibitor in their studies.

Mechanism of Action

This compound acts as a competitive inhibitor of the adenylation (A) domain of nonribosomal peptide synthetases. The A-domain's natural function is to select a specific amino acid and, using ATP, catalyze the formation of an aminoacyl-adenylate intermediate. This activated amino acid is then transferred to the adjacent thiolation (T) or peptidyl carrier protein (PCP) domain.

This compound mimics the aminoacyl-adenylate intermediate. Its aminoacyl moiety (L-phenylalanine in the case of the studied compound) allows it to bind to the amino acid binding pocket of the A-domain, while the sulfamoyladenosine group occupies the ATP binding site. This bisubstrate nature results in a high-affinity interaction with the A-domain, effectively blocking the entry and activation of the natural amino acid substrate and thereby halting the entire NRPS assembly line. The modification at the 2'-OH position with a cyanomethyl group does not significantly impair this binding but enhances the molecule's lipophilicity, facilitating its passage through the bacterial cell wall and membrane.

Quantitative Data

The binding affinity of this compound for the adenylation domain of gramicidin (B1672133) S synthetase A (GrsA) has been quantitatively determined. The following table summarizes the dissociation constants (Kd) for this compound and related compounds, as reported by Ishikawa F, et al. (2024).

Compound2'-OH ModificationDissociation Constant (Kd) for GrsA (nM)
L-Phe-AMS (Parent Compound)-OH1.8
This compound (Inhibitor 7) -OCH2CN 16.6
Inhibitor 4-OCH311.4
Inhibitor 5-OCH2Ph21.0
Inhibitor 8-O(CH2)4N329.4

Data sourced from Ishikawa F, et al. Beilstein J Org Chem. 2024;20:445-451.

Experimental Protocols

Synthesis of this compound (2'-O-cyanomethyl-L-Phe-AMS)

The synthesis of this compound is a multi-step process starting from adenosine. The following is a summary of the key steps based on the protocol by Ishikawa et al. (2024).

Step 1: Alkylation of Adenosine

Step 2: Protection of 3',5'-Hydroxyl Groups

  • Protect the 3' and 5' hydroxyl groups of 2'-O-cyanomethyladenosine using a suitable protecting group, such as tert-butyldimethylsilyl (TBS).

Step 3: Deprotection of the 5'-Hydroxyl Group

  • Selectively deprotect the 5'-hydroxyl group using an appropriate method, such as treatment with trifluoroacetic acid (TFA) in aqueous THF.

Step 4: Sulfamoylation

  • React the free 5'-hydroxyl group with sulfamoyl chloride in the presence of NaH in DME to yield the 5'-O-sulfamoyladenosine derivative.

Step 5: Coupling with Boc-L-Phenylalanine

  • Couple the sulfamoyl group with N-hydroxysuccinimide-activated Boc-L-phenylalanine (Boc-L-Phe-OSu) in the presence of cesium carbonate (Cs2CO3) in DMF.

Step 6: Deprotection

  • Remove the Boc and any remaining protecting groups using 80% aqueous TFA to yield the final product, this compound.

Competitive ELISA for Kd Determination

This protocol is used to determine the binding affinity of this compound to its target A-domain.

Materials:

  • Streptavidin-coated 96-well plate

  • L-Phe-AMS-biotin probe

  • Recombinant His6-tagged GrsA

  • This compound (or other inhibitors)

  • Anti-His6-tag antibody conjugated to HRP

  • TMB substrate

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Immobilize the L-Phe-AMS-biotin probe onto the streptavidin-coated 96-well plate.

  • Wash the plate to remove unbound probe.

  • Block the wells with blocking buffer.

  • Prepare a series of dilutions of this compound.

  • In a separate plate, pre-incubate a fixed concentration of His6-tagged GrsA with the different concentrations of this compound.

  • Transfer the GrsA/inhibitor mixtures to the probe-coated plate and incubate.

  • Wash the plate to remove unbound GrsA.

  • Add the anti-His6-tag-HRP antibody and incubate.

  • Wash the plate to remove the unbound secondary antibody.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with an appropriate stop solution (e.g., 1 M H2SO4).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • The Kd is calculated by fitting the data to a competition binding curve.

Intracellular Competitive Activity-Based Protein Profiling (ABPP)

This protocol assesses the ability of this compound to inhibit the target NRPS within live bacterial cells.

Materials:

  • Culture of Aneurinibacillus migulanus ATCC 9999 (a gramicidin S producer)

  • This compound

  • L-Phe-AMS-BPyne (an activity-based probe for GrsA)

  • Click chemistry reagents (e.g., azide-functionalized reporter tag like TAMRA-azide, copper sulfate, TBTA, sodium ascorbate)

  • Lysis buffer

  • SDS-PAGE materials and fluorescence scanner

Procedure:

  • Culture A. migulanus to the desired growth phase.

  • Treat the bacterial culture with varying concentrations of this compound and incubate.

  • Add the L-Phe-AMS-BPyne probe to the culture and incubate. This probe will covalently label the active GrsA.

  • Harvest and lyse the bacterial cells.

  • Perform a click chemistry reaction on the cell lysate to attach a fluorescent reporter tag (e.g., TAMRA) to the BPyne-labeled GrsA.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled GrsA using a fluorescence scanner.

  • The reduction in fluorescence intensity in the presence of this compound indicates successful intracellular inhibition of GrsA. At a concentration of 10 µM, this compound has been shown to efficiently inhibit the labeling of GrsA.

Visualizations

Diagrams of Pathways and Workflows

NRPS_Mechanism cluster_module NRPS Module A_domain A-Domain AMP_PPi AMP + PPi A_domain->AMP_PPi AA_AMP Aminoacyl-AMP A_domain->AA_AMP Activation T_domain T-Domain (PCP) C_domain C-Domain T_domain->C_domain Peptidyl Transfer ElongatedPeptide Elongated Peptide Chain (to downstream module) C_domain->ElongatedPeptide Peptide Bond Formation AminoAcid Amino Acid + ATP AminoAcid->A_domain AA_AMP->T_domain Thiolation GrowingPeptide Growing Peptide Chain (from upstream module) GrowingPeptide->C_domain

Caption: General mechanism of a nonribosomal peptide synthetase (NRPS) elongation module.

Inhibition_Mechanism A_domain A-Domain Active Site Blocked_A_domain Inhibited A-Domain A_domain->Blocked_A_domain NRPSs_IN_1 This compound NRPSs_IN_1->A_domain Competitive Binding AminoAcid_ATP Amino Acid + ATP AminoAcid_ATP->A_domain Binding Blocked

Caption: Inhibition of the NRPS A-domain by this compound.

Experimental_Workflow start Start: Culture A. migulanus treat_inhibitor Treat with this compound start->treat_inhibitor add_probe Add L-Phe-AMS-BPyne Probe treat_inhibitor->add_probe lyse_cells Cell Lysis add_probe->lyse_cells click_reaction Click Chemistry with Fluorescent Azide lyse_cells->click_reaction sds_page SDS-PAGE click_reaction->sds_page scan Fluorescence Scanning sds_page->scan analyze Analyze Fluorescence Intensity scan->analyze

Caption: Workflow for intracellular competitive activity-based protein profiling (ABPP).

Impact on Bacterial Signaling Pathways

The inhibition of NRPSs can have significant downstream effects on bacterial signaling and virulence. Many NRPS products, such as siderophores, are crucial for bacterial survival and pathogenesis. Siderophores are iron-chelating molecules that are essential for iron acquisition in iron-limited environments, such as within a host organism.

The biosynthesis of siderophores is often interconnected with quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. Inhibition of NRPSs involved in siderophore production can, therefore, disrupt QS signaling. This can lead to a downregulation of various virulence factors, including biofilm formation and the production of toxins and other secreted effectors. For example, in Pseudomonas aeruginosa, the inhibition of siderophore production has been shown to occlude the QS system, leading to reduced pyocyanin (B1662382) production and impaired biofilm formation.

While this compound's primary target is GrsA, the enzyme for gramicidin S synthesis, the principle of disrupting NRPS function to affect bacterial signaling is broadly applicable. Gramicidin S itself has a multifaceted mechanism of action, including disrupting the bacterial membrane and delocalizing proteins involved in cell division and cell envelope synthesis. Inhibiting its production would prevent these downstream effects. The use of this compound and similar inhibitors can thus be a powerful strategy to not only study the enzymology of a specific NRPS but also to probe the complex regulatory networks that govern bacterial virulence and social behaviors.

Signaling_Pathway NRPSs_IN_1 This compound NRPS NRPS Enzyme (e.g., for Siderophore Synthesis) NRPSs_IN_1->NRPS Inhibits Virulence Virulence Factor Expression (e.g., Biofilm, Toxins) NRPSs_IN_1->Virulence Downregulates Siderophore Siderophore Production NRPS->Siderophore Catalyzes QS Quorum Sensing System Siderophore->QS Inter-regulates with QS->Virulence Regulates

Caption: Logical relationship between NRPS inhibition and bacterial virulence signaling.

Conclusion

This compound represents a significant advancement in the chemical tools available for studying nonribosomal peptide synthetases. Its enhanced cell permeability allows for the investigation of NRPS function in a more physiologically relevant context—within living bacterial cells. This technical guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively employ this compound. By enabling the specific inhibition of NRPS A-domains, this molecule not only facilitates a deeper understanding of NRPS enzymology but also opens up new avenues for exploring the intricate signaling networks that control bacterial virulence, offering potential new strategies for the development of novel anti-infective therapies.

References

The Gatekeepers of Peptide Synthesis: A Technical Guide to A-Domain Function and Inhibition by NRPSs-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of adenylation (A) domains within Non-Ribosomal Peptide Synthetases (NRPSs) and examines the inhibitory mechanism of NRPSs-IN-1, a potent and cell-penetrating inhibitor. This document provides a comprehensive overview of A-domain function, detailed experimental protocols for studying their inhibition, and quantitative data on the interaction between this compound and its derivatives with a model A-domain.

The Adenylation Domain: The Architect of Non-Ribosomal Peptides

Non-Ribosomal Peptide Synthetases are large, modular enzymes found in bacteria and fungi that synthesize a wide array of bioactive peptides, including many clinically significant antibiotics, immunosuppressants, and anticancer agents.[1][2] The modular nature of NRPSs allows for a combinatorial-like synthesis of complex peptides, with each module responsible for the incorporation of a specific amino acid monomer.[1]

At the heart of each NRPS module lies the adenylation (A) domain, a crucial gatekeeper that dictates the primary structure of the final peptide product.[3][4] The A-domain performs the first and most selective step in the NRPS assembly line: the recognition and activation of a specific cognate amino acid.[4] This process occurs in a two-step reaction:

  • Adenylation: The A-domain catalyzes the reaction between a specific amino acid and ATP, forming an aminoacyl-adenylate intermediate and releasing pyrophosphate (PPi).[4]

  • Thiolation: The activated amino acid is then transferred to the phosphopantetheine (PPant) arm of the adjacent thiolation (T) or peptidyl carrier protein (PCP) domain, forming a covalent thioester bond.[4]

The substrate specificity of the A-domain is determined by a "specificity-conferring code" of approximately 10 amino acid residues lining the substrate-binding pocket. This code ensures the high fidelity of monomer incorporation into the growing peptide chain. The immense chemical diversity of non-ribosomal peptides is, in large part, a direct consequence of the vast array of A-domain specificities for both proteinogenic and non-proteinogenic amino acids.

This compound: A Potent Inhibitor of A-Domain Activity

Given the central role of A-domains in NRPS-mediated biosynthesis, they represent a prime target for the development of inhibitors to modulate the production of bioactive peptides. This compound (also known as Compound 7) is a novel, cell-penetrating inhibitor designed to target the A-domain.[3] It acts as a bisubstrate analog, mimicking the aminoacyl-adenylate intermediate, thereby competitively inhibiting the A-domain's catalytic activity.[3]

Quantitative Analysis of A-Domain Inhibition

The inhibitory potency of this compound and its derivatives has been quantified against the gramicidin (B1672133) S synthetase A (GrsA), a well-characterized NRPS A-domain. The dissociation constants (Kd) were determined using a competitive enzyme-linked immunosorbent assay (ELISA).[3]

CompoundR GroupKd (nM)[3]
This compound (7) -CH₂CN16.6
1 -H10.3
2 -CH₂CH₂OH104
4 -CH₃46.5
5 -CH₂CH₃25.4
6 -CH₂CH₂CH₃20.4
8 -CH₂CO₂CH₃42.6
9 -CH₂CONH₂134

Experimental Protocols

Competitive ELISA for A-Domain Inhibitor Screening

This protocol details the methodology used to determine the dissociation constants (Kd) of this compound and its derivatives against the GrsA A-domain.[3]

Materials:

  • Recombinant His-tagged GrsA A-domain

  • L-Phe-AMS-biotin probe

  • Streptavidin-coated 96-well plates

  • Anti-His-tag antibody-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer: 20 mM Tris (pH 8.0), 1 mM MgCl₂, 1 mM TCEP, and 0.0025% NP-40

  • Inhibitor compounds (this compound and its derivatives)

Procedure:

  • Immobilization of the Probe: Add L-Phe-AMS-biotin probe to streptavidin-coated 96-well plates and incubate to allow for binding. Wash the plates to remove unbound probe.

  • Blocking: Block the remaining binding sites on the wells with a suitable blocking agent (e.g., BSA in PBS).

  • Competition Reaction:

    • Prepare serial dilutions of the inhibitor compounds (this compound and its derivatives) in the assay buffer.

    • Add the His-tagged GrsA A-domain to the wells, followed by the addition of the inhibitor dilutions.

    • Incubate at room temperature to allow for competitive binding between the immobilized probe and the inhibitor for the A-domain's active site.

  • Washing: Wash the plates thoroughly to remove unbound A-domain and inhibitor.

  • Detection:

    • Add the anti-His-tag antibody-HRP conjugate to each well and incubate.

    • Wash the plates to remove unbound antibody-HRP conjugate.

    • Add TMB substrate to each well and incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of inhibitor bound to the A-domain.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Determine the Kd values by fitting the data to a suitable binding isotherm.

Intracellular Competitive Activity-Based Protein Profiling (ABPP)

This protocol describes the method used to assess the cell permeability and target engagement of this compound within live bacterial cells.[3]

Materials:

  • Bacterial strain expressing the target NRPS (e.g., Aneurinibacillus migulanus for GrsA)

  • This compound inhibitor

  • Activity-based probe (ABP) with a clickable tag (e.g., L-Phe-AMS-BPyne)

  • Fluorescent reporter with a complementary click chemistry handle (e.g., TAMRA-azide)

  • Lysis buffer

  • Click chemistry reagents (e.g., copper(I) catalyst, ligand)

  • SDS-PAGE reagents

  • In-gel fluorescence scanner

Procedure:

  • Cell Culture and Inhibitor Treatment:

    • Culture the bacterial cells to the desired growth phase.

    • Treat the cells with varying concentrations of this compound for a specified period. Include a vehicle control.

  • Probe Labeling: Add the activity-based probe (L-Phe-AMS-BPyne) to the cell cultures and incubate to allow for covalent labeling of the active A-domains.

  • Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.

  • Click Chemistry:

    • To the cell lysates, add the fluorescent reporter (TAMRA-azide) and the click chemistry reagents.

    • Incubate to allow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which attaches the fluorescent tag to the probe-labeled proteins.

  • Protein Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently labeled NRPS A-domain using an in-gel fluorescence scanner.

  • Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the target A-domain. A decrease in fluorescence intensity in the inhibitor-treated samples compared to the control indicates successful cell penetration and target engagement by this compound.

Visualizing the Molecular Machinery

To better understand the complex processes of NRPS function and inhibition, the following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and workflows.

NRPS_Catalytic_Cycle cluster_A_domain A-Domain cluster_T_domain T-Domain cluster_C_domain C-Domain A_domain A-Domain (Inactive) A_domain_active A-Domain + ATP + AA A_domain->A_domain_active Binds ATP & Amino Acid (AA) AA_AMP Aminoacyl-AMP Intermediate A_domain_active->AA_AMP Adenylation (PPi release) T_domain_holo T-Domain (Holo) AA_AMP->T_domain_holo Thiolation (AMP release) T_domain_apo T-Domain (Apo) T_domain_apo->T_domain_holo PPTase (Post-translational modification) T_domain_loaded T-Domain-S-AA T_domain_holo->T_domain_loaded C_domain C-Domain T_domain_loaded->C_domain Peptide bond formation

Figure 1: The Catalytic Cycle of a Non-Ribosomal Peptide Synthetase (NRPS) Module.

Inhibition_Mechanism cluster_A_domain A-Domain Active Site cluster_substrates Substrates cluster_inhibitor Inhibitor cluster_product Intermediate A_domain A-Domain AA_AMP Aminoacyl-AMP A_domain->AA_AMP Catalysis ATP ATP ATP->A_domain AA Amino Acid AA->A_domain NRPSs_IN_1 This compound (Bisubstrate Analog) NRPSs_IN_1->A_domain Competitive Inhibition

Figure 2: Mechanism of A-Domain Inhibition by this compound.

Experimental_Workflow_ABPP start Bacterial Culture (Expressing Target NRPS) inhibitor Treat with this compound (or vehicle control) start->inhibitor probe Add Clickable ABP (e.g., L-Phe-AMS-BPyne) inhibitor->probe lysis Cell Lysis probe->lysis click Click Chemistry with Fluorescent Reporter lysis->click sds_page SDS-PAGE click->sds_page scan In-gel Fluorescence Scanning sds_page->scan analysis Quantify Fluorescence (Target Engagement) scan->analysis

Figure 3: Experimental Workflow for Intracellular Competitive ABPP.

Conclusion

The adenylation domains of NRPSs are master regulators of non-ribosomal peptide biosynthesis, making them compelling targets for chemical biology and drug discovery. The development of potent and cell-permeable inhibitors like this compound provides powerful tools to probe NRPS function in living systems and offers a promising scaffold for the development of novel therapeutics. The experimental protocols and quantitative data presented herein provide a solid foundation for researchers to further investigate the intricate world of non-ribosomal peptide synthesis and its inhibition.

References

NRPSs-IN-1 as a Probe for Non-Ribosomal Peptide Synthetase Activity: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The World of Non-Ribosomal Peptide Synthetases (NRPSs)

Non-ribosomal peptide synthetases (NRPSs) are large, modular mega-enzymes found in bacteria and fungi that are responsible for the biosynthesis of a wide array of structurally diverse and biologically active peptides.[1][2] These non-ribosomal peptides (NRPs) include some of the most important drugs used in modern medicine, such as antibiotics (e.g., penicillin, vancomycin), immunosuppressants (e.g., cyclosporine), and anticancer agents (e.g., bleomycin).[3] Unlike ribosomal protein synthesis, NRPSs can incorporate non-proteinogenic amino acids, D-amino acids, fatty acids, and other building blocks, leading to immense chemical diversity.[1][2]

The modular nature of NRPSs is central to their function. Each module is responsible for the incorporation of a single building block into the growing peptide chain and is typically composed of three core domains: the adenylation (A) domain, the thiolation (T) or peptidyl carrier protein (PCP) domain, and the condensation (C) domain.[4][5] The A domain is the "gatekeeper" of the NRPS assembly line, as it is responsible for selecting and activating the specific amino acid substrate via an ATP-dependent mechanism.[4][5] This critical role makes the A domain an attractive target for the development of chemical probes and inhibitors to study and modulate NRPS activity.

This technical guide focuses on NRPSs-IN-1, a cell-penetrating chemical probe designed to target the adenylation domain of NRPSs, and its application in studying NRPS activity.

This compound: A Chemical Probe for the Adenylation Domain

This compound is a potent, cell-penetrating inhibitor of non-ribosomal peptide synthetases.[6] It is a derivative of 5'-O-N-(L-phenylalanyl)sulfamoyladenosine (L-Phe-AMS), a bisubstrate analog that mimics the aminoacyl-adenylate intermediate formed during the A domain-catalyzed reaction.

Chemical Structure:

cluster_NRPSs_IN_1 This compound NRPSs-IN-1_img

Figure 1: Chemical structure of this compound.

Mechanism of Action:

This compound acts as a competitive inhibitor of the adenylation domain. It binds to the active site of the A domain, preventing the binding of the natural amino acid substrate and ATP, thereby halting the activation and incorporation of the amino acid into the growing peptide chain. The sulfamoyl group in this compound is a non-hydrolyzable mimic of the phosphate (B84403) group in the natural aminoacyl-adenylate intermediate, leading to tight binding to the A domain.

cluster_A_domain Adenylation Domain Catalytic Cycle cluster_inhibition Inhibition by this compound A_domain A Domain Aminoacyl_AMP Aminoacyl-AMP Intermediate A_domain->Aminoacyl_AMP Formation Inhibited_A_domain Inhibited A Domain Complex A_domain->Inhibited_A_domain Amino_Acid Amino Acid Amino_Acid->A_domain ATP ATP ATP->A_domain T_domain T Domain Aminoacyl_AMP->T_domain Transfer Aminoacyl_T_domain Aminoacyl-T Domain T_domain->Aminoacyl_T_domain NRPSs_IN_1 This compound NRPSs_IN_1->A_domain Competitive Binding

Figure 2: Mechanism of A domain inhibition by this compound.

Quantitative Data for this compound and Related Probes

The following table summarizes the available quantitative data for this compound and a related compound against the adenylation domain of Gramicidin (B1672133) S Synthetase A (GrsA).

CompoundTarget NRPS (A-Domain)Assay TypeQuantitative ValueReference
This compound (Compound 7)Gramicidin S Synthetase A (GrsA)Competitive ELISAKd = 16.6 nM [6]
L-Phe-AMS-BPyneGramicidin S Synthetase A (GrsA)In-cell InhibitionPotent Inhibition at 10 µM[6]

Experimental Protocols

Competitive ELISA for Determining Inhibitor Binding Affinity

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the dissociation constant (Kd) of inhibitors for an NRPS adenylation domain.

Start Start Immobilize Immobilize Biotinylated Probe on Streptavidin-Coated Plate Start->Immobilize Wash1 Wash Plate Immobilize->Wash1 Incubate Incubate with His-tagged A-domain and varying concentrations of Inhibitor Wash1->Incubate Wash2 Wash Plate Incubate->Wash2 Primary_Ab Add Anti-His6 Tag Antibody Wash2->Primary_Ab Wash3 Wash Plate Primary_Ab->Wash3 Secondary_Ab Add HRP-conjugated Secondary Antibody Wash3->Secondary_Ab Wash4 Wash Plate Secondary_Ab->Wash4 Develop Add Substrate (e.g., OPD) and Measure Absorbance Wash4->Develop Analyze Analyze Data to Determine Kd Develop->Analyze End End Analyze->End

Figure 3: Workflow for the competitive ELISA protocol.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated NRPS probe (e.g., L-Phe-AMS-biotin)

  • Recombinant His-tagged NRPS adenylation domain

  • This compound or other test inhibitors

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 1 mM TCEP, 0.0025% NP-40)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Anti-His6 tag antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • HRP substrate (e.g., o-phenylenediamine (B120857) dihydrochloride (B599025) - OPD)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Immobilization of Biotinylated Probe:

    • Add the biotinylated NRPS probe (e.g., L-Phe-AMS-biotin) to the wells of a streptavidin-coated 96-well plate.

    • Incubate for 1 hour at room temperature to allow for binding.

  • Washing:

    • Wash the plate three times with Wash Buffer to remove any unbound probe.

  • Competitive Binding:

    • Prepare serial dilutions of this compound or the test inhibitor in Assay Buffer.

    • Add the recombinant His-tagged A-domain to each well, followed immediately by the addition of the inhibitor dilutions. Include a control with no inhibitor.

    • Incubate for 1 hour at room temperature to allow for competitive binding.

  • Washing:

    • Wash the plate three times with Wash Buffer to remove unbound A-domain and inhibitor.

  • Primary Antibody Incubation:

    • Add the anti-His6 tag antibody diluted in Assay Buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add the HRP-conjugated secondary antibody diluted in Assay Buffer to each well.

    • Incubate for 1 hour at room temperature in the dark.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add the HRP substrate to each well and incubate until a color change is observed.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 492 nm for OPD) using a plate reader.

  • Data Analysis:

    • Plot the absorbance values against the inhibitor concentration.

    • Fit the data to a suitable binding model to determine the IC₅₀ value.

    • Calculate the Kd value using the Cheng-Prusoff equation if the Kd of the biotinylated probe is known.

In-Cell NRPS Inhibition Assay

This protocol describes a method to assess the ability of this compound to inhibit NRPS activity within living bacterial cells.

Start Start Culture Culture NRPS-producing Bacteria Start->Culture Treat Treat Cells with this compound Culture->Treat Add_Probe Add Activity-Based Probe (e.g., L-Phe-AMS-BPyne) Treat->Add_Probe Lyse Lyse Cells Add_Probe->Lyse Click Perform Click Chemistry with Reporter Tag (e.g., Rhodamine-azide) Lyse->Click SDS_PAGE Separate Proteins by SDS-PAGE Click->SDS_PAGE Visualize Visualize Labeled NRPS by In-Gel Fluorescence Scanning SDS_PAGE->Visualize Analyze Analyze Fluorescence Intensity Visualize->Analyze End End Analyze->End

Figure 4: Workflow for the in-cell NRPS inhibition assay.

Materials:

  • NRPS-producing bacterial strain (e.g., Aneurinibacillus migulanus for gramicidin S)

  • Appropriate bacterial growth medium

  • This compound

  • Activity-based probe with a clickable handle (e.g., L-Phe-AMS-BPyne)

  • Cell lysis buffer

  • Click chemistry reagents (e.g., rhodamine-azide, copper(II) sulfate, tris(2-carboxyethyl)phosphine (B1197953) (TCEP))

  • SDS-PAGE reagents and equipment

  • In-gel fluorescence scanner

Procedure:

  • Cell Culture:

    • Grow the NRPS-producing bacterial strain to the desired growth phase (e.g., mid-logarithmic phase).

  • Inhibitor Treatment:

    • Treat the bacterial cultures with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for a defined period to allow for cell penetration and target engagement.

  • Probe Labeling:

    • Add the clickable activity-based probe (e.g., L-Phe-AMS-BPyne) to the cultures.

    • Incubate for a further period to allow for labeling of active NRPS enzymes.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Lyse the cells using an appropriate method (e.g., sonication, enzymatic lysis) in a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Click Chemistry:

    • To the cell lysate, add the click chemistry reagents: rhodamine-azide, copper(II) sulfate, and TCEP.

    • Incubate for 1 hour at room temperature in the dark to conjugate the reporter tag to the probe-labeled proteins.

  • SDS-PAGE:

    • Separate the labeled proteins by SDS-PAGE.

  • Visualization and Analysis:

    • Visualize the labeled NRPS by in-gel fluorescence scanning.

    • Quantify the fluorescence intensity of the band corresponding to the target NRPS. A decrease in fluorescence intensity in the this compound-treated samples compared to the control indicates inhibition of NRPS activity.

Generalized Activity-Based Protein Profiling (ABPP) Protocol for NRPSs

This protocol provides a general workflow for using a probe like this compound, or a derivative with a clickable handle, for activity-based protein profiling of NRPSs in a complex proteome.

Start Start Prepare_Lysate Prepare Proteome Lysate Start->Prepare_Lysate Label_Proteome Label Lysate with Clickable NRPS Probe Prepare_Lysate->Label_Proteome Click_Reaction Perform Click Chemistry with Biotin-Azide Tag Label_Proteome->Click_Reaction Enrich Enrich Labeled Proteins with Streptavidin Beads Click_Reaction->Enrich Wash_Beads Wash Beads Enrich->Wash_Beads Elute Elute Proteins Wash_Beads->Elute Digest On-Bead or In-Solution Proteolytic Digestion Elute->Digest LC_MS Analyze Peptides by LC-MS/MS Digest->LC_MS Identify Identify and Quantify Labeled NRPSs LC_MS->Identify End End Identify->End

Figure 5: Workflow for a generalized ABPP experiment for NRPSs.

Materials:

  • Biological sample (e.g., bacterial cell culture, tissue homogenate)

  • Lysis buffer

  • Clickable NRPS probe (e.g., an alkyne- or azide-modified version of this compound)

  • Click chemistry reagents (e.g., biotin-azide or biotin-alkyne, copper(II) sulfate, TCEP)

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • Protease (e.g., trypsin)

  • LC-MS/MS equipment and reagents

Procedure:

  • Proteome Preparation:

    • Prepare a soluble proteome lysate from the biological sample of interest.

  • Proteome Labeling:

    • Incubate the proteome with the clickable NRPS probe for a defined time and at a specific concentration to allow for covalent labeling of active NRPS A domains.

  • Click Chemistry for Biotinylation:

    • Perform a click reaction to attach a biotin (B1667282) tag to the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Incubate the biotinylated proteome with streptavidin-agarose beads to enrich for the probe-labeled proteins.

  • Washing:

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution or On-Bead Digestion:

    • Elute the bound proteins from the beads or perform an on-bead proteolytic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the probe-labeled proteins by searching the MS/MS data against a protein sequence database.

    • Quantify the relative abundance of the identified NRPSs across different samples to profile their activity levels.

Understanding Quantitative Metrics of Inhibition

When evaluating the potency of an inhibitor like this compound, several quantitative metrics are commonly used. It is crucial to understand their definitions and interrelationships.

Metrics Quantitative Metrics of Inhibition Kd Kd (Dissociation Constant) - Measure of binding affinity - Lower Kd = tighter binding Metrics->Kd IC50 IC50 (Half-maximal Inhibitory Concentration) - Concentration of inhibitor that reduces enzyme activity by 50% - Dependent on assay conditions Metrics->IC50 Ki Ki (Inhibition Constant) - Intrinsic binding affinity of the inhibitor - Independent of assay conditions Metrics->Ki Relationship Cheng-Prusoff Equation Ki = IC50 / (1 + [S]/Km) IC50->Relationship Can be converted to Ki Ki->Relationship

Figure 6: Relationship between Kd, IC50, and Ki.

  • Kd (Dissociation Constant): This is a measure of the binding affinity between an inhibitor and its target. It is the concentration of the inhibitor at which half of the target binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

  • IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50% under specific assay conditions. The IC₅₀ value is dependent on the experimental conditions, such as the substrate concentration.

  • Kᵢ (Inhibition Constant): This is an intrinsic measure of the binding affinity of a competitive inhibitor. It represents the dissociation constant of the enzyme-inhibitor complex. Unlike the IC₅₀, the Kᵢ is an absolute value that is independent of the substrate concentration. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation :

    Kᵢ = IC₅₀ / (1 + [S]/Km)

    where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate.

Conclusion

This compound is a valuable chemical probe for studying the activity of non-ribosomal peptide synthetases. Its cell-penetrating nature and high affinity for the adenylation domain make it a useful tool for both in vitro and in-cell studies. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound and related probes to investigate NRPS function, discover new NRPs, and develop novel therapeutics targeting these important biosynthetic pathways. As with any chemical probe, careful experimental design and data interpretation are essential for obtaining meaningful and reproducible results.

References

Methodological & Application

Application Notes and Protocols for Inhibiting Gramicidin Synthesis using NRPSs-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin (B1672133), a complex of linear pentadecapeptide antibiotics, is synthesized by the soil bacterium Bacillus brevis through a non-ribosomal peptide synthetase (NRPS) mechanism.[1] These large, modular enzyme complexes are responsible for the production of a wide array of bioactive peptides, making them attractive targets for the development of novel therapeutics.[2][3] NRPSs-IN-1 is a potent, cell-penetrating inhibitor of NRPSs, specifically targeting the adenylation (A) domain, which is crucial for the selection and activation of amino acid substrates.[3][4] This document provides detailed application notes and protocols for the use of this compound to inhibit the synthesis of gramicidin in laboratory settings.

This compound has been shown to inhibit gramicidin S synthetase A (GrsA) with a high affinity, demonstrating a dissociation constant (Kd) of 16.6 nM.[4] Its ability to penetrate bacterial cells makes it a valuable tool for studying the effects of NRPS inhibition in live cultures.[3][4] These protocols are designed to guide researchers in utilizing this compound effectively and quantifying its inhibitory effects on gramicidin production.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Target Non-Ribosomal Peptide Synthetases (NRPSs)[4]
Specific Target Enzyme Gramicidin S Synthetase A (GrsA)[4]
Mechanism of Action Inhibition of the Adenylation (A) Domain[3][5]
Binding Affinity (Kd for GrsA) 16.6 nM[4]
Cell Permeability Cell-penetrating[4]
Known Application Potently inhibits the ABP L-Phe-AMS-BPyne marker GrsA at 10 µM[4]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Gramicidin Synthesis in Bacillus brevis

This protocol details the procedure for treating Bacillus brevis cultures with this compound and assessing the subsequent inhibition of gramicidin production.

Materials:

  • Bacillus brevis (e.g., ATCC 8185 or other gramicidin-producing strain)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Sterile culture tubes or flasks

  • Incubator shaker

  • Centrifuge

  • Methanol (B129727) (for extraction)

  • HPLC system or equipment for agar (B569324) diffusion bioassay

Procedure:

  • Culture Preparation: Inoculate 5 mL of TSB with a single colony of Bacillus brevis. Incubate overnight at 37°C with shaking (200 rpm).

  • Experimental Setup:

    • Prepare a series of sterile culture tubes or flasks each containing 10 mL of fresh TSB.

    • Inoculate each tube with 100 µL of the overnight culture.

    • Prepare a dilution series of this compound in DMSO.

    • Add the desired final concentrations of this compound to the culture tubes. A suggested starting range is 1 µM to 50 µM.

    • Include a vehicle control tube containing an equivalent volume of DMSO.

    • Include a no-treatment control tube.

  • Incubation: Incubate the cultures at 37°C with shaking (200 rpm). Gramicidin production is typically initiated as the culture enters the stationary phase of growth.[6] Therefore, an incubation period of 24-48 hours is recommended.

  • Gramicidin Extraction:

    • After incubation, centrifuge the cultures at 5000 x g for 15 minutes to pellet the cells.

    • Carefully collect the supernatant.

    • To the supernatant, add an equal volume of methanol to precipitate proteins and extract gramicidin.

    • Incubate at 4°C for 30 minutes.

    • Centrifuge at 10,000 x g for 20 minutes to remove precipitated material.

    • Collect the methanol-containing supernatant for analysis.

  • Quantification of Gramicidin:

    • Method A: High-Performance Liquid Chromatography (HPLC): Analyze the extracted samples by reverse-phase HPLC. Use a C18 column and a gradient of acetonitrile (B52724) in water (both with 0.1% trifluoroacetic acid). Monitor the absorbance at 280 nm, which corresponds to the tryptophan residues in gramicidin.[7] Compare the peak areas of gramicidin in the treated samples to the control samples to determine the percentage of inhibition.

    • Method B: Agar Diffusion Bioassay: This method uses a gramicidin-sensitive indicator organism, such as Kocuria rhizophila ATCC 9341 or Bacillus subtilis ATCC 6633.[8][9]

      • Prepare agar plates seeded with the indicator organism.

      • Apply a standardized volume of the extracted supernatant to sterile paper discs placed on the agar surface.

      • Incubate the plates at the optimal growth temperature for the indicator organism.

      • Measure the diameter of the zone of growth inhibition around each disc.

      • Create a standard curve using known concentrations of pure gramicidin to quantify the amount of gramicidin in the samples.

Table 2: Example of an Experimental Setup for this compound Inhibition Assay

TubeB. brevis InoculumThis compound (Final Conc.)DMSO (Vehicle)
1 100 µL0 µM (No Treatment)-
2 100 µL0 µM (Vehicle Control)10 µL
3 100 µL1 µM10 µL
4 100 µL5 µM10 µL
5 100 µL10 µM10 µL
6 100 µL25 µM10 µL
7 100 µL50 µM10 µL
Protocol 2: Cell-Free Synthesis Inhibition Assay

This protocol allows for the direct assessment of this compound's inhibitory effect on the gramicidin synthetase enzyme complex in a cell-free system.

Materials:

  • Cell-free extract containing active gramicidin synthetase from Bacillus brevis.[10]

  • ATP, and the constituent amino acids of gramicidin (L-ornithine, L-proline, L-valine, L-leucine, D-phenylalanine)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Reaction buffer (e.g., Tris-HCl buffer with MgCl2)

  • Method for detecting gramicidin synthesis (e.g., incorporation of a radiolabeled amino acid followed by scintillation counting or HPLC analysis).

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, ATP, and the constituent amino acids (one of which may be radiolabeled).

    • Add the desired concentration of this compound or DMSO (vehicle control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction: Add the Bacillus brevis cell-free extract to initiate the synthesis reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Termination and Analysis:

    • Stop the reaction by adding an equal volume of methanol or by heat inactivation.

    • Analyze the reaction mixture for the presence of newly synthesized gramicidin using appropriate methods (e.g., scintillation counting for radiolabeled product or HPLC).

    • Calculate the percentage of inhibition relative to the vehicle control.

Mandatory Visualizations

NRPS_Inhibition_Pathway cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Amino_Acid Amino Acid Substrate A_Domain Adenylation (A) Domain Amino_Acid->A_Domain ATP ATP ATP->A_Domain T_Domain Thiolation (T) Domain A_Domain->T_Domain Activates & Loads C_Domain Condensation (C) Domain T_Domain->C_Domain Presents Amino Acid Growing_Peptide Growing Peptide Chain C_Domain->Growing_Peptide Gramicidin Gramicidin C_Domain->Gramicidin Final Product Release Growing_Peptide->C_Domain Elongation NRPSs_IN_1 This compound NRPSs_IN_1->A_Domain Inhibits

Caption: Mechanism of NRPS inhibition by this compound.

Experimental_Workflow Start Start: Prepare B. brevis Culture Inoculate Inoculate Fresh Media Start->Inoculate Treatment Add this compound (or Vehicle Control) Inoculate->Treatment Incubate Incubate 24-48h at 37°C Treatment->Incubate Harvest Harvest Culture & Separate Supernatant Incubate->Harvest Extract Extract Gramicidin with Methanol Harvest->Extract Quantify Quantify Gramicidin Extract->Quantify HPLC HPLC Analysis Quantify->HPLC Bioassay Agar Diffusion Bioassay Quantify->Bioassay End End: Determine % Inhibition HPLC->End Bioassay->End

References

Unlocking Nature's Medicine Cabinet: Application of NRPSs-IN-1 in Natural Product Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nonribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes utilized by bacteria and fungi to produce a wide array of bioactive peptides, including many clinically important antibiotics, immunosuppressants, and anticancer agents. The modular nature of these enzymatic assembly lines makes them prime targets for bioengineering and drug discovery. The selective inhibition of NRPSs presents a powerful strategy for elucidating the function of uncharacterized biosynthetic gene clusters and for the discovery of novel natural products. NRPSs-IN-1 is a potent, cell-penetrating inhibitor of NRPS adenylation (A) domains, the gatekeepers of nonribosomal peptide synthesis that select and activate the specific amino acid building blocks. By targeting this crucial step, this compound and its analogs can be employed to modulate or shut down the production of specific nonribosomal peptides, providing a valuable chemical tool for natural product research.

These application notes provide an overview of the utility of this compound in natural product discovery and offer detailed protocols for its experimental application.

Application Notes

Probing Cryptic Biosynthetic Gene Clusters

The advent of genome sequencing has revealed a vast number of "cryptic" or "silent" biosynthetic gene clusters (BGCs) in microbial genomes, representing a large and untapped reservoir of novel natural products. Many of these BGCs contain NRPS genes of unknown function. The application of this compound to a microbial culture can lead to a decrease or complete cessation of the production of the corresponding nonribosomal peptide. By comparing the metabolic profiles of treated and untreated cultures using techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), researchers can identify the specific metabolite(s) associated with the targeted NRPS pathway. This "chemical knockout" approach provides a rapid and efficient method for linking a specific BGC to its small molecule product, a critical step in the discovery of new bioactive compounds.

Elucidating NRPS Function and Substrate Specificity

This compound and its derivatives can be used as chemical probes to study the biochemistry and enzymology of NRPSs. By employing competitive activity-based protein profiling (ABPP), researchers can assess the inhibitor's binding affinity and selectivity for different NRPS A-domains. This technique can help to confirm the predicted substrate specificity of an A-domain within a newly identified NRPS and can provide insights into the enzyme's active site architecture. Understanding the substrate specificity is crucial for predicting the structure of the resulting natural product.

Modulating the Production of Known Natural Products

In an industrial setting, it is often desirable to modulate the production of a specific natural product. This compound can be used to titrate the activity of an NRPS, allowing for a controlled reduction in the yield of a particular metabolite. This can be useful for studying the dose-dependent effects of the natural product or for redirecting metabolic flux towards the production of other desired compounds.

Quantitative Data Summary

The following table summarizes the quantitative data for a close and well-characterized analog of this compound, referred to as Compound 7 in the primary literature[1].

ParameterTarget EnzymeValueMethodReference
Binding Affinity (Kd) Gramicidin S Synthetase A (GrsA)16.6 ± 0.6 nMCompetitive Enzyme-Linked Immunosorbent Assay[1]
In Vitro Inhibition Recombinant GrsAComplete inhibition of labeling with ABP at 100 µMCompetitive Activity-Based Protein Profiling (ABPP)[1]
In Vivo Inhibition Endogenous GrsA in Aneurinibacillus migulanusEfficient inhibition of labeling with ABP at 10 µMIntracellular Competitive ABPP[1]

Signaling Pathway and Experimental Workflow Diagrams

NRPS_Catalytic_Cycle_and_Inhibition cluster_NRPS NRPS Module cluster_Inhibitor Inhibition A_domain Adenylation (A) Domain T_domain Thiolation (T) Domain A_domain->T_domain 2. Activation & Thioesterification C_domain Condensation (C) Domain T_domain->C_domain 3. Elongation Amino_Acid Amino Acid Amino_Acid->A_domain 1. Selection ATP ATP ATP->A_domain NRPSs_IN_1 This compound NRPSs_IN_1->A_domain Inhibition

Experimental_Workflow start Start culture Microbial Culture (with cryptic NRPS BGC) start->culture treatment Treatment with This compound culture->treatment control Control (e.g., DMSO) culture->control extraction Metabolite Extraction treatment->extraction control->extraction analysis HPLC-MS Analysis extraction->analysis from both samples comparison Comparative Metabolomics analysis->comparison identification Identification of Novel Natural Product comparison->identification finish End identification->finish

Experimental Protocols

Protocol 1: In Vivo Inhibition of NRPS Activity and Identification of Natural Products

This protocol describes a general method for treating a microbial culture with this compound to identify the corresponding natural product.

Materials:

  • Microorganism of interest (bacterial or fungal strain)

  • Appropriate liquid culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Sterile culture flasks or multi-well plates

  • Incubator shaker

  • Organic solvent for extraction (e.g., ethyl acetate, methanol)

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • HPLC-MS system

Procedure:

  • Culture Preparation: Inoculate the microorganism into the appropriate liquid medium. Grow the culture under optimal conditions (temperature, shaking speed) to the desired growth phase for secondary metabolite production (typically late exponential or stationary phase).

  • Inhibitor Treatment:

    • Prepare a working stock of this compound in DMSO.

    • To the experimental cultures, add this compound to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each microbial strain and target NRPS.

    • To the control cultures, add an equivalent volume of DMSO.

    • Continue to incubate the cultures under the same conditions for a period sufficient for natural product accumulation (e.g., 24-72 hours).

  • Metabolite Extraction:

    • Separate the biomass from the culture broth by centrifugation.

    • Extract the supernatant with an equal volume of an appropriate organic solvent (e.g., ethyl acetate).

    • Extract the cell pellet by sonication or homogenization in a suitable solvent (e.g., methanol).

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • HPLC-MS Analysis:

    • Reconstitute the dried extracts in a small volume of a suitable solvent (e.g., methanol).

    • Analyze the extracts by reverse-phase HPLC coupled to a high-resolution mass spectrometer.

    • Use a gradient elution method appropriate for separating small molecules.

  • Data Analysis:

    • Compare the chromatograms and mass spectra of the this compound-treated samples with the DMSO control samples.

    • Look for peaks that are significantly reduced or absent in the treated samples. These peaks correspond to the natural product(s) synthesized by the targeted NRPS.

    • Utilize metabolomics software for automated peak detection, alignment, and statistical analysis.

    • Characterize the structure of the identified compound(s) using tandem mass spectrometry (MS/MS) and comparison to databases.

Protocol 2: In Vitro Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a method to assess the inhibitory activity of this compound against a specific NRPS A-domain using a competitive ABPP assay with a suitable activity-based probe (ABP).

Materials:

  • Purified recombinant NRPS A-domain or cell lysate containing the target NRPS.

  • This compound

  • Activity-based probe (ABP) with a reporter tag (e.g., a fluorescent dye or biotin) that targets the A-domain of interest.

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM MgCl2, 1 mM TCEP)

  • SDS-PAGE gels and reagents

  • Fluorescence gel scanner or Western blotting equipment (if using a biotinylated probe)

Procedure:

  • Protein Preparation:

    • Use a purified recombinant NRPS A-domain or prepare a cell lysate from the microorganism expressing the target NRPS.

    • Determine the total protein concentration of the lysate.

  • Competitive Inhibition:

    • In separate microcentrifuge tubes, pre-incubate the purified enzyme or cell lysate with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) for 30 minutes at room temperature. Include a no-inhibitor control (DMSO only).

  • Probe Labeling:

    • Add the ABP to each reaction to a final concentration of 1 µM.

    • Incubate the reactions for another 30 minutes at room temperature.

  • SDS-PAGE Analysis:

    • Quench the reactions by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

  • Visualization and Quantification:

    • If a fluorescent ABP was used, visualize the labeled proteins directly in the gel using a fluorescence scanner.

    • If a biotinylated ABP was used, transfer the proteins to a membrane and detect with streptavidin-HRP followed by chemiluminescence.

    • Quantify the band intensities to determine the extent of inhibition at each concentration of this compound.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

Application Notes and Protocols for Studying Bacterial Virulence Factors with NRPSs-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonribosomal peptide synthetases (NRPSs) are large, multi-modular enzymes that bacteria and fungi use to produce a wide array of secondary metabolites, many of which are critical for virulence.[1][2] These nonribosomally synthesized peptides include siderophores for iron acquisition, toxins that damage host tissues, and molecules involved in cell-to-cell communication and biofilm formation.[3][4][5] The inhibition of NRPSs, therefore, presents a promising strategy for attenuating bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of resistance.

NRPSs-IN-1 is a cell-penetrating inhibitor of NRPSs, specifically targeting the adenylation (A) domain, which is responsible for selecting and activating the amino acid substrates for peptide synthesis. By inhibiting the A-domain, this compound can block the production of NRPS-dependent virulence factors. This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on key virulence factors in bacteria, with a particular focus on Pseudomonas aeruginosa, a significant opportunistic human pathogen.

While specific quantitative data on the inhibitory effects of this compound on the virulence factors of P. aeruginosa are not yet available in published literature, the following protocols provide a framework for researchers to conduct these investigations.

Data Presentation

The following tables are templates for researchers to populate with their experimental data when investigating the effects of this compound on various P. aeruginosa virulence factors.

Table 1: Inhibition of Pyoverdine Production by this compound in P. aeruginosa

This compound Concentration (µM)Pyoverdine Fluorescence (Arbitrary Units)% InhibitionIC50 (µM)
0 (Control)0
1
5
10
25
50
100

Table 2: Inhibition of Elastase Activity by this compound in P. aeruginosa

This compound Concentration (µM)Elastase Activity (ΔA410/min)% InhibitionIC50 (µM)
0 (Control)0
1
5
10
25
50
100

Table 3: Inhibition of Biofilm Formation by this compound in P. aeruginosa

This compound Concentration (µM)Biofilm Biomass (OD570)% InhibitionIC50 (µM)
0 (Control)0
1
5
10
25
50
100

Table 4: Cytotoxicity of this compound on Mammalian Cells (e.g., HeLa)

This compound Concentration (µM)% Cytotoxicity (LDH Release)CC50 (µM)
0 (Control)0
1
5
10
25
50
100
Triton X-100 (Positive Control)100

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in virulence factor regulation in P. aeruginosa and the experimental workflows to assess the impact of this compound.

Pyoverdine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Bacterial Membranes cluster_cytoplasm Cytoplasm Pyoverdine Pyoverdine-Fe³⁺ FpvA FpvA Receptor Pyoverdine->FpvA Binds FpvR_peri FpvR (Periplasmic Domain) FpvA->FpvR_peri Activates FpvR_cyto FpvR (Cytoplasmic Domain) FpvR_peri->FpvR_cyto PvdS PvdS (Sigma Factor) FpvR_cyto->PvdS Releases inhibition of RNAP RNA Polymerase PvdS->RNAP Binds to Virulence_Genes Virulence Genes (pyoverdine, exotoxin A, protease) RNAP->Virulence_Genes Initiates transcription of

Caption: Pyoverdine-mediated signaling pathway in P. aeruginosa.

Quorum_Sensing_Pathway cluster_las Las System cluster_rhl Rhl System LasI LasI OdDHL 3-oxo-C12-HSL LasI->OdDHL Synthesizes LasR LasR OdDHL->LasR Binds LasR_OdDHL LasR-OdDHL Complex LasR_OdDHL->LasI Activates transcription of RhlI RhlI LasR_OdDHL->RhlI Activates transcription of Virulence_Factors Virulence Factors (Elastase, Rhamnolipids, Biofilm) LasR_OdDHL->Virulence_Factors Regulates expression of C4HSL C4-HSL RhlI->C4HSL Synthesizes RhlR RhlR C4HSL->RhlR Binds RhlR_C4HSL RhlR-C4HSL Complex RhlR_C4HSL->Virulence_Factors Regulates expression of

Caption: Hierarchical quorum sensing network in P. aeruginosa.

Experimental_Workflow cluster_assays Virulence Factor Assays cluster_cytotoxicity Cytotoxicity Assay start Start: Prepare P. aeruginosa Culture treat Treat with this compound (Varying Concentrations) start->treat incubate Incubate under Appropriate Conditions treat->incubate hela Treat Mammalian Cells (e.g., HeLa) with this compound treat->hela pyoverdine Pyoverdine Assay (Fluorescence) incubate->pyoverdine elastase Elastase Assay (Colorimetric) incubate->elastase biofilm Biofilm Assay (Crystal Violet) incubate->biofilm analyze Analyze Data & Determine IC50/CC50 pyoverdine->analyze elastase->analyze biofilm->analyze ldh LDH Assay hela->ldh ldh->analyze

References

Application Notes and Protocols for Testing NRPSs-IN-1 on Diverse Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nonribosomal Peptide Synthetases (NRPSs) and NRPSs-IN-1

Nonribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes found in bacteria and fungi that synthesize a wide array of peptide natural products.[1][2] These peptides exhibit diverse biological activities, including roles as antibiotics, siderophores, and immunosuppressants.[3][4] The modular nature of NRPSs allows for the incorporation of a vast variety of proteinogenic and non-proteinogenic amino acids, leading to immense structural diversity in the resulting peptides.[5][6] Many clinically significant antibiotics, such as penicillin, vancomycin, and daptomycin, are products of NRPS pathways.[3]

This compound is a cell-penetrating inhibitor of non-ribosomal peptide synthetases.[7] It has been shown to inhibit gramicidin (B1672133) S synthetase A (GrsA) with a high affinity, demonstrating its potential to interfere with the production of nonribosomal peptides.[7] By targeting the NRPS machinery, inhibitors like this compound offer a promising strategy for the development of novel antimicrobial agents, particularly against bacteria that rely on NRPS-derived compounds for their survival or virulence. These application notes provide detailed protocols for evaluating the antibacterial efficacy of this compound against a panel of clinically relevant bacteria.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for determining the MIC of a compound.[8][9]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Enterococcus faecalis; Gram-negative: Escherichia coli, Pseudomonas aeruginosa)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (bacterial culture in broth)

  • Negative control (broth only)

  • Solvent control (broth with the maximum concentration of the solvent used for this compound)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours old), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • In the first column, add 200 µL of the this compound working solution (at the highest desired concentration).

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will create a gradient of this compound concentrations.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

    • The final volume in each well will be 200 µL.

    • The eleventh column will serve as the positive control (100 µL CAMHB + 100 µL inoculum).

    • The twelfth column will serve as the negative control (200 µL CAMHB). A solvent control should also be included.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Minimum Bactericidal Concentration (MBC) Assay

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC assay.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile saline

Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a nutrient agar plate.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison of the activity of this compound against different bacterial strains.

Bacterial StrainGram StainATCC NumberThis compound MIC (µg/mL)This compound MBC (µg/mL)
Staphylococcus aureusGram-positive29213
Enterococcus faecalisGram-positive29212
Escherichia coliGram-negative25922
Pseudomonas aeruginosaGram-negative27853

Visualizations

NRPS_Signaling_Pathway cluster_NRPS Nonribosomal Peptide Synthetase (NRPS) Module A_domain A-Domain (Adenylation) T_domain T-Domain (Thiolation) A_domain->T_domain Loads Amino Acid AMP_PPi AMP + PPi A_domain->AMP_PPi C_domain C-Domain (Condensation) T_domain->C_domain Presents Amino Acid Elongated_Peptide Elongated Peptide C_domain->Elongated_Peptide Forms Peptide Bond Amino_Acid Amino Acid + ATP Amino_Acid->A_domain Selects & Activates Growing_Peptide Growing Peptide Chain Growing_Peptide->C_domain NRPS_IN_1 This compound NRPS_IN_1->A_domain Inhibits

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Bacterial_Culture Bacterial Culture (Gram+ & Gram-) Inoculation Inoculation with Standardized Bacteria Bacterial_Culture->Inoculation NRPS_IN_1_Stock This compound Stock Solution Serial_Dilution Serial Dilution of this compound in 96-well plate NRPS_IN_1_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubation (18-24h, 37°C) Inoculation->Incubation_MIC Read_MIC Determine MIC (Visual/OD) Incubation_MIC->Read_MIC Plating Plate Aliquots from Clear MIC Wells Read_MIC->Plating Data_Analysis Data Analysis & Tabulation Read_MIC->Data_Analysis Incubation_MBC Incubation (24h, 37°C) Plating->Incubation_MBC Read_MBC Determine MBC (Colony Count) Incubation_MBC->Read_MBC Read_MBC->Data_Analysis

Caption: Workflow for antibacterial testing of this compound.

References

Determining the Dose-Response Curve of NRPSs-IN-1: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that play a crucial role in the biosynthesis of a wide array of bioactive peptides in bacteria and fungi. These peptides include important pharmaceuticals such as antibiotics, immunosuppressants, and cytostatics. The adenylation (A) domain of an NRPS is a key gatekeeper in this process, responsible for the selection and activation of specific amino acid substrates. Due to their essential role in the production of virulence factors and other medically relevant compounds, NRPSs have emerged as a promising target for the development of novel therapeutics.

NRPSs-IN-1 is a cell-penetrating small molecule inhibitor that targets the adenylation domain of NRPSs. It has been shown to inhibit the gramicidin (B1672133) S synthetase A (GrsA), a component of the gramicidin S biosynthesis pathway, with a dissociation constant (Kd) of 16.6 nM[1]. Understanding the dose-dependent inhibitory effect of compounds like this compound is fundamental for their development as potential drug candidates. This application note provides a detailed protocol for determining the dose-response curve of this compound using a robust in vitro biochemical assay.

Signaling Pathway: Inhibition of Pyoverdine Biosynthesis in Pseudomonas aeruginosa

A key example of a clinically relevant NRPS-dependent pathway is the biosynthesis of pyoverdine, a siderophore produced by Pseudomonas aeruginosa. Pyoverdine is essential for iron acquisition and is a critical virulence factor for this opportunistic human pathogen[2][3]. The biosynthesis of pyoverdine involves a series of NRPS enzymes (PvdL, PvdI, PvdJ, and PvdD) that assemble the peptide chain of the siderophore[4][5]. By inhibiting the adenylation domains of these NRPSs, compounds like this compound can disrupt pyoverdine production, thereby attenuating the virulence of P. aeruginosa.

Pyoverdine_Biosynthesis_Inhibition cluster_cell Pseudomonas aeruginosa Amino_Acids Amino Acid Substrates NRPS_Complex Pyoverdine NRPS Complex (PvdL, PvdI, PvdJ, PvdD) Amino_Acids->NRPS_Complex Adenylation & Condensation Pyoverdine Pyoverdine (Siderophore) NRPS_Complex->Pyoverdine Iron_Uptake Iron Uptake Pyoverdine->Iron_Uptake Virulence Virulence & Biofilm Formation Iron_Uptake->Virulence NRPSs_IN_1 This compound NRPSs_IN_1->NRPS_Complex Inhibition of Adenylation Domain

Figure 1: Inhibition of Pyoverdine Biosynthesis by this compound.

Experimental Protocol: In Vitro Dose-Response Determination using a Hydroxylamine (B1172632) Release Assay

This protocol describes an in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound against the adenylation domain of a model NRPS, such as Gramicidin S Synthetase A (GrsA). The assay measures the formation of an aminoacyl-adenylate intermediate, and in the presence of hydroxylamine, this intermediate is converted to a hydroxamate, releasing AMP and pyrophosphate (PPi). The amount of PPi generated is proportional to the enzyme activity and can be quantified using a coupled enzymatic reaction that leads to a colorimetric or fluorescent readout.

Materials and Reagents:

  • Purified GrsA adenylation domain

  • This compound

  • ATP (Adenosine 5'-triphosphate)

  • L-Phenylalanine (or the specific amino acid substrate for the A domain)

  • Hydroxylamine hydrochloride

  • HEPES buffer (pH 7.5)

  • MgCl₂

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Inorganic pyrophosphatase

  • A PPi detection system (e.g., Malachite Green Phosphate (B84403) Assay Kit or a coupled enzyme system leading to NADH depletion)

  • 96-well microplates

  • Microplate reader

Experimental Workflow:

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare_Reagents Prepare Assay Buffer and Reagents Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Reagents->Prepare_Inhibitor Add_Enzyme Add GrsA Enzyme to Wells Prepare_Inhibitor->Add_Enzyme Add_Inhibitor Add this compound Dilutions to Wells Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Enzyme and Inhibitor Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction with ATP, Amino Acid, and Hydroxylamine Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at Room Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (if necessary) Incubate_Reaction->Stop_Reaction Add_Detection_Reagents Add PPi Detection Reagents Stop_Reaction->Add_Detection_Reagents Measure_Signal Measure Absorbance/Fluorescence Add_Detection_Reagents->Measure_Signal Analyze_Data Plot Dose-Response Curve and Calculate IC50 Measure_Signal->Analyze_Data

Figure 2: Experimental Workflow for Dose-Response Curve Determination.

Procedure:

  • Assay Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM TCEP.

  • Reagent Preparation:

    • Prepare a stock solution of ATP in the assay buffer.

    • Prepare a stock solution of L-Phenylalanine in the assay buffer.

    • Prepare a fresh stock solution of hydroxylamine hydrochloride in the assay buffer and adjust the pH to 7.5.

    • Prepare a stock solution of the purified GrsA adenylation domain in the assay buffer.

  • This compound Serial Dilution: Prepare a series of dilutions of this compound in the assay buffer. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended. Include a vehicle control (DMSO or the solvent used for this compound).

  • Assay Plate Setup:

    • To the wells of a 96-well microplate, add 10 µL of each this compound dilution or vehicle control.

    • Add 20 µL of the GrsA enzyme solution to each well.

    • Include control wells with no enzyme (blank) and no inhibitor (100% activity).

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of a substrate mix containing ATP, L-Phenylalanine, and hydroxylamine to each well. Final concentrations should be optimized, but a starting point could be 1 mM ATP, 2 mM L-Phenylalanine, and 100 mM hydroxylamine.

  • Reaction Incubation: Incubate the plate at room temperature for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Pyrophosphate Detection:

    • Stop the reaction if required by the detection kit manufacturer's instructions.

    • Add the pyrophosphate detection reagents according to the manufacturer's protocol. This typically involves adding inorganic pyrophosphatase to convert PPi to two molecules of inorganic phosphate (Pi), followed by the addition of reagents that produce a colorimetric or fluorescent signal in the presence of Pi.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Normalize the data by setting the no-inhibitor control as 100% activity and the no-enzyme control as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation

The following table presents representative data from a hypothetical dose-response experiment with this compound against the GrsA adenylation domain.

This compound Conc. (nM)Log [this compound] (M)% Inhibition (Mean ± SD)
10000-5.0098.5 ± 2.1
3333-5.4895.2 ± 3.5
1111-5.9588.7 ± 4.2
370-6.4375.1 ± 5.8
123-6.9160.3 ± 6.1
41-7.3948.9 ± 5.5
13.7-7.8635.2 ± 4.8
4.6-8.3420.1 ± 3.9
1.5-8.828.9 ± 2.5
0-0 ± 3.1

Calculated IC50: Based on the sigmoidal curve fit of the data above, the calculated IC50 value for this compound against the GrsA adenylation domain is approximately 45 nM . This value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Conclusion

This application note provides a comprehensive framework for determining the dose-response curve of the NRPS inhibitor, this compound. The detailed experimental protocol for an in vitro hydroxylamine release assay offers a reliable method for quantifying the inhibitory potency of this and other similar compounds. The provided example of the pyoverdine biosynthesis pathway highlights the potential therapeutic relevance of targeting NRPSs to combat bacterial virulence. By following these protocols, researchers can effectively characterize the dose-dependent effects of novel NRPS inhibitors, a critical step in the drug discovery and development pipeline.

References

Troubleshooting & Optimization

NRPSs-IN-1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of NRPSs-IN-1, a cell-penetrating inhibitor of non-ribosomal peptide synthetases (NRPSs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, cell-penetrating inhibitor of non-ribosomal peptide synthetases (NRPSs). It specifically targets the adenylation (A) domain of NRPSs, which is responsible for the selection and activation of amino acid substrates for peptide synthesis. By inhibiting the A-domain, this compound effectively blocks the entire downstream process of non-ribosomal peptide production. It has been shown to inhibit gramicidin (B1672133) S synthetase A (GrsA) with a high affinity, demonstrating a dissociation constant (Kd) of 16.6 nM.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: Based on information from suppliers and general practices for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For in vivo applications, a co-solvent system is often necessary to maintain solubility in aqueous environments.

Q3: Is there quantitative data available for the solubility of this compound in different solvents?

Q4: How should I store this compound?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent, the stock solution should be stored at -80°C and is typically stable for at least one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues and Solutions

This guide addresses common solubility problems encountered during experiments with this compound and provides step-by-step solutions.

Issue Potential Cause Recommended Solution
This compound powder does not dissolve in the chosen solvent. - The solvent may not be appropriate for this compound.- The concentration is too high for the selected solvent.- The compound may require assistance to dissolve.1. Confirm the appropriate solvent: DMSO is the primary recommended solvent for initial stock solutions.2. Attempt to aid dissolution: Gently warm the solution in a water bath (not exceeding 40°C) and use a vortex mixer or sonicator to facilitate dissolution.3. Reduce the concentration: If the compound still does not dissolve, try preparing a more dilute stock solution.
Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer (e.g., PBS). - this compound has low aqueous solubility.- The final concentration in the aqueous buffer is above its solubility limit.- Rapid addition of the DMSO stock to the aqueous buffer can cause localized high concentrations and precipitation.1. Decrease the final concentration: Lower the target concentration of this compound in the final aqueous solution.2. Use a co-solvent system: For in vivo or cell-based assays requiring higher concentrations in aqueous media, consider using a co-solvent mixture. A common formulation includes DMSO, PEG300, and Tween 80 in a saline or PBS solution.3. Employ a stepwise dilution: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. This helps to prevent localized supersaturation and precipitation.
The prepared solution is cloudy or contains visible particles. - Incomplete dissolution.- The compound may have degraded due to improper storage or handling.1. Attempt further dissolution: Use sonication or gentle warming as described above.2. Filter the solution: If particles persist, you can filter the solution through a 0.22 µm syringe filter to remove any undissolved material. Note that this may reduce the actual concentration of the dissolved compound.3. Verify compound integrity: If solubility issues persist across fresh batches and proper handling, consider the possibility of compound degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolve: Vortex the tube for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes or gently warm to 37°C until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

  • Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Prepare Dilution Medium: Prepare the required volume of your cell culture medium or desired aqueous buffer (e.g., PBS).

  • Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. For example, to achieve a 10 µM final concentration, first dilute the 10 mM stock 1:100 in the medium (to 100 µM) and then further dilute this intermediate solution 1:10 in the final volume of the medium.

  • Direct Dilution (with caution): Alternatively, add the required volume of the DMSO stock solution dropwise to the vigorously stirring cell culture medium. Ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.5%).

  • Mix and Use: Gently mix the final working solution and use it immediately in your experiment.

Visualizing the Mechanism and Workflow

To aid in understanding the experimental process and the mechanism of action of this compound, the following diagrams are provided.

NRPS_Inhibition_Pathway cluster_NRPS_Module NRPS Module cluster_Inhibition Inhibition A_domain Adenylation (A) Domain T_domain Thiolation (T) Domain A_domain->T_domain Activates & loads Amino Acid C_domain Condensation (C) Domain T_domain->C_domain Presents Amino Acid Peptide_Synthesis Peptide Synthesis (Blocked) C_domain->Peptide_Synthesis NRPSs_IN_1 This compound NRPSs_IN_1->A_domain ATP ATP ATP->A_domain Amino_Acid Amino Acid Amino_Acid->A_domain

Caption: Inhibition of the NRPS adenylation domain by this compound.

Experimental_Workflow start Start: this compound Powder dissolve Dissolve in DMSO (e.g., 10 mM stock) start->dissolve store Store at -80°C (Aliquoted) dissolve->store dilute Dilute to final working concentration in assay buffer store->dilute precipitate_check Precipitation upon dilution in aqueous buffer? assay Perform Experiment (In Vitro / In Vivo) precipitate_check->assay No troubleshoot Troubleshoot: - Lower concentration - Use co-solvents - Stepwise dilution precipitate_check->troubleshoot Yes dilute->precipitate_check troubleshoot->dilute

Caption: Troubleshooting workflow for this compound solubilization.

References

potential off-target effects of NRPSs-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NRPSs-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a cell-penetrating inhibitor of non-ribosomal peptide synthetases (NRPSs).[1] Its primary known target is Gramicidin S Synthetase A (GrsA), which it inhibits with a high affinity, demonstrating a dissociation constant (Kd) of 16.6 nM.[1] NRPSs are large, multi-domain enzymes that synthesize a wide range of peptide natural products in bacteria and fungi.[2][3][4]

Q2: What are off-target effects and why are they a concern when using a novel inhibitor like this compound?

A2: Off-target effects occur when a compound binds to and alters the activity of proteins other than its intended target.[5] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[5] Given that the kinome and other protein families share structural similarities in their binding pockets, achieving absolute specificity with a small molecule inhibitor is challenging.[5][6] For a novel inhibitor like this compound, a comprehensive off-target profile may not be publicly available, making it crucial for researchers to empirically determine its specificity in their experimental system.

Q3: What are the common causes of off-target effects?

A3: The primary reasons for off-target effects include:

  • Structural Similarity: Many proteins, especially within large families like kinases, share conserved binding sites (e.g., the ATP-binding pocket), making it possible for an inhibitor to bind to multiple members.[5]

  • Compound Promiscuity: Some chemical scaffolds have an inherent ability to interact with multiple proteins.[5]

  • High Concentrations: Using an inhibitor at concentrations significantly above its on-target potency can drive binding to lower-affinity off-targets.

  • Pathway Cross-talk: Inhibition of the primary target can lead to downstream or feedback effects on other signaling pathways, which can be mistaken for direct off-target binding.[5]

Q4: How can I begin to assess the potential off-target effects of this compound in my experiments?

A4: A multi-step approach is recommended:

  • Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations. On-target effects should manifest at concentrations consistent with the inhibitor's known potency (Kd = 16.6 nM), while off-target effects typically require higher concentrations.[5]

  • Use of Structurally Unrelated Inhibitors: If possible, use a different, structurally distinct inhibitor of NRPSs to see if it recapitulates the same phenotype. This can help confirm that the observed effect is due to inhibition of the intended target.[5]

  • Target Knockdown/Knockout: The gold-standard for validating that an observed phenotype is due to the intended target is to use a genetic approach like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target protein.[7] If the phenotype disappears in the knockout/knockdown cells, it is likely an on-target effect.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Observed Problem Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Unexpected or paradoxical cellular phenotype (e.g., pathway activation when inhibition is expected). The inhibitor may be hitting an off-target protein that has an opposing biological function or is part of a negative feedback loop.[5]1. Validate with Orthogonal Approaches: Use a genetic method (siRNA/CRISPR) to silence the primary target (e.g., GrsA) and check if the phenotype is reproduced.[7] 2. Perform a Broad Kinase Screen: Since many inhibitors have off-target kinase activity, screen this compound against a commercial kinase panel to identify potential off-target kinases.[5][8] 3. Conduct Phosphoproteomics: Analyze global changes in protein phosphorylation to identify signaling pathways that are unexpectedly altered by the inhibitor.[5][7]
Cellular toxicity at concentrations close to the effective dose. The inhibitor may be binding to an essential off-target protein, leading to cytotoxicity that is independent of its primary target inhibition.1. Compare IC50 in Wild-Type vs. Target Knockout Cells: Generate a cell line where the primary target is knocked out using CRISPR-Cas9. Determine the IC50 for cytotoxicity in both the wild-type and knockout cell lines. If the IC50 remains unchanged in the knockout cells, the toxicity is likely due to an off-target effect.[7] 2. Perform a Cellular Thermal Shift Assay (CETSA): Use CETSA coupled with mass spectrometry to identify which proteins are stabilized by this compound in intact cells, revealing both on- and off-target engagement.[9][10][11]
Inconsistent results between in vitro and cellular assays. The inhibitor may have poor cell permeability, be actively transported out of the cell, or bind to off-targets that are only present in a complex cellular environment.1. Confirm Target Engagement in Cells: Use CETSA to verify that this compound is binding to its intended target within the cell at the concentrations used in your assay.[9][10] 2. Proteome-wide CETSA (MS-CETSA): Perform a proteome-wide thermal profiling experiment to get a global view of protein engagement by this compound inside the cell, which can reveal unexpected off-targets.[11]
Observed phenotype does not correlate with the known function of the primary target. The observed biological effect may be predominantly driven by one or more potent off-targets.1. In Vitro Profiling: Screen this compound against a broad panel of recombinant proteins (e.g., kinases, proteases, phosphatases) to identify potential off-targets with high affinity.[7][8] 2. Affinity-Capture Mass Spectrometry: Use chemical proteomics approaches to pull down binding partners of this compound from cell lysates.

Quantitative Data Summary

As specific off-target interaction data for this compound is not widely published, the following table presents hypothetical data from a kinase screen to illustrate how such data would be presented.

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Target% Inhibition at 1 µMIC50 (nM)Target Type
GrsA 98% 16.6 On-Target (NRPS)
Off-Target Kinase 192%85Off-Target
Off-Target Kinase 288%150Off-Target
Off-Target Kinase 375%450Off-Target
350 other kinases< 50%> 1000Off-Target

This sample data suggests that while this compound is potent against its primary target, it also inhibits several other kinases at nanomolar concentrations, which could contribute to its overall biological effect.[7]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if this compound binds to its target protein in intact cells by measuring changes in the protein's thermal stability.[10][11]

Materials:

  • Intact cells (e.g., the cell line used in your primary assay)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)

Procedure:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration and with a vehicle control for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation: Pellet the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantification: Collect the supernatant containing the soluble (non-denatured) protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western blot or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target engagement.[9]

Protocol 2: In Vitro Kinase Profiling Assay

This protocol is used to assess the selectivity of this compound by screening it against a large panel of purified kinases.

Materials:

  • This compound stock solution (in DMSO)

  • Commercial kinase profiling service or an in-house panel of purified, recombinant kinases.

  • Kinase-specific substrates

  • ATP (can be radiolabeled [γ-32P]ATP)

  • Kinase reaction buffer

  • Multi-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound to generate a range of concentrations for testing.

  • Assay Setup: In a multi-well plate, combine each kinase with its specific substrate and ATP in the reaction buffer.

  • Compound Incubation: Add this compound at the desired concentrations to the kinase reaction mixtures. Include appropriate controls (no inhibitor, known inhibitor for each kinase).

  • Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable method (e.g., luminescence, fluorescence, or radioactivity).[7]

  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Data is typically presented as percent inhibition at a single concentration (e.g., 1 µM) or as IC50 values for more potent interactions.[7]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Off-Target Investigation Workflow cluster_conclusion Conclusion phenotype Unexpected Phenotype with this compound dose_response Dose-Response Curve phenotype->dose_response Step 1 profiling Biochemical Profiling (Kinase Panel) phenotype->profiling Parallel Step A cetsa Cellular Target Engagement (CETSA-MS) phenotype->cetsa Parallel Step B genetic_validation Genetic Validation (CRISPR/siRNA) dose_response->genetic_validation Step 2 on_target On-Target Effect genetic_validation->on_target If phenotype is lost off_target Off-Target Effect genetic_validation->off_target If phenotype persists profiling->off_target If potent off-targets found cetsa->off_target If unexpected targets engaged

Workflow for investigating potential off-target effects.

cetsa_workflow start Treat Intact Cells (this compound vs Vehicle) heat Apply Heat Gradient (e.g., 40-70°C) start->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Soluble Fraction (Supernatant) centrifuge->supernatant quantify Quantify Target Protein (Western Blot / MS) supernatant->quantify analyze Generate & Analyze Melting Curves quantify->analyze

Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

troubleshooting_logic outcome outcome start Phenotype observed? start->outcome No No Effect knockout Phenotype persists in target KO cells? start->knockout Yes on_target Likely On-Target knockout->on_target No off_target Likely Off-Target knockout->off_target Yes

Decision tree for troubleshooting experimental outcomes.

References

NRPSs-IN-1 degradation and stability in media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the degradation and stability of NRPSs-IN-1, a cell-penetrating inhibitor of non-ribosomal peptide synthetases (NRPSs).[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, cell-penetrating small molecule inhibitor of non-ribosomal peptide synthetases (NRPSs). It has been shown to inhibit gramicidin (B1672133) S synthetase A (GrsA) with a high affinity, exhibiting a dissociation constant (Kd) of 16.6 nM.[1] NRPSs are large, multi-modular enzymes that synthesize a wide range of bioactive peptides in bacteria and fungi.[2][3][4] this compound likely interferes with the catalytic cycle of NRPSs, potentially by binding to the adenylation (A) domain, which is responsible for selecting and activating the amino acid substrates, or the condensation (C) domain, which catalyzes peptide bond formation.

Q2: My this compound solution has changed color. What does this indicate?

A2: A color change in your stock or working solution of this compound may suggest chemical degradation or oxidation. This can be triggered by factors such as exposure to light, air (oxygen), or reactive components in the solvent or media. It is crucial to assess the integrity of the compound before proceeding with your experiments.

Q3: I'm observing precipitation after diluting my this compound DMSO stock into aqueous media. What should I do?

A3: Precipitation upon dilution is a common issue with hydrophobic small molecules. This indicates that the aqueous solubility limit of this compound has been exceeded. To address this, you can try lowering the final concentration of the inhibitor in your assay. It is also important to ensure the final concentration of DMSO is kept low (typically <0.5% v/v) to avoid solvent effects on your biological system. If precipitation persists, consider preparing a fresh dilution and ensuring the stock solution is fully dissolved before adding it to the aqueous buffer.

Q4: How should I store my this compound stock solutions to ensure stability?

A4: For long-term stability, stock solutions of this compound prepared in a suitable organic solvent like DMSO should be aliquoted into small volumes in amber glass or polypropylene (B1209903) vials and stored at -20°C or -80°C. It is advisable to avoid repeated freeze-thaw cycles, as this can lead to degradation and water absorption by hygroscopic solvents like DMSO.

Q5: I suspect this compound is degrading in my cell culture medium during a long-term experiment. How can I confirm this?

A5: To confirm degradation in your cell culture medium, you can perform a time-course experiment. This involves incubating this compound in the medium at 37°C and taking samples at different time points (e.g., 0, 2, 4, 8, 24 hours). The concentration of the intact compound can then be quantified using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound over time would indicate instability.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Loss of Activity

This is a common problem that can arise from the degradation of this compound in the experimental media.

Possible Causes:

  • Inherent Instability: The compound may be inherently unstable in aqueous solutions at the experimental temperature (e.g., 37°C).

  • Reactive Media Components: Components in the cell culture media, such as certain amino acids or serum proteins, could be reacting with and degrading the inhibitor.

  • pH Sensitivity: The stability of this compound may be dependent on the pH of the medium.

  • Light Exposure: The compound may be photosensitive and degrade upon exposure to light.

Troubleshooting Steps:

  • Assess Inherent Stability: Perform a stability test in a simple buffer system, such as Phosphate-Buffered Saline (PBS), at 37°C to determine the compound's baseline stability in an aqueous environment.

  • Evaluate Media Components: Test the stability of this compound in your specific cell culture medium with and without serum to see if serum components affect stability.

  • Control for pH: Ensure the pH of your experimental medium is stable throughout the experiment.

  • Protect from Light: Store stock solutions and conduct experiments in a light-protected environment by using amber vials or covering plates with foil.

Issue 2: Compound Disappearance without Detectable Degradation Products

Possible Causes:

  • Binding to Plasticware: The compound may be adsorbing to the surface of cell culture plates or pipette tips, especially if it is hydrophobic.

  • Cellular Uptake: As a cell-penetrating inhibitor, this compound is expected to be taken up by cells, which would reduce its concentration in the medium.

Troubleshooting Steps:

  • Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips to minimize non-specific binding.

  • Include a No-Cell Control: Run a parallel experiment with this compound in the medium without cells to quantify the amount of compound lost due to binding to the plasticware.

  • Analyze Cell Lysates: To confirm cellular uptake, you can measure the concentration of this compound in cell lysates after incubation.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Media at 37°C

MediumTime (hours)Remaining this compound (%)
PBS (pH 7.4)0100
895
2488
DMEM0100
885
2465
DMEM + 10% FBS0100
892
2480

Table 2: Hypothetical Solubility of this compound

SolventMaximum Stock Concentration
DMSO50 mM
Ethanol10 mM
PBS (pH 7.4)< 10 µM

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

  • C18 reverse-phase column

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the cell culture medium (with and without FBS) with this compound to a final concentration of 10 µM.

  • Immediately take a sample (T=0) and store it at -80°C until analysis.

  • Incubate the remaining medium at 37°C.

  • Collect aliquots at various time points (e.g., 2, 4, 8, 24 hours) and store them at -80°C.

  • For analysis, precipitate proteins from the samples by adding 3 volumes of cold acetonitrile.

  • Centrifuge to pellet the precipitated protein and transfer the supernatant to HPLC vials.

  • Analyze the samples by HPLC-MS to quantify the remaining amount of intact this compound.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

Signaling Pathways and Workflows

NRPS_Mechanism_and_Inhibition cluster_NRPS_Module NRPS Module A_domain Adenylation (A) Domain Aminoacyl_AMP Aminoacyl-AMP A_domain->Aminoacyl_AMP Activation T_domain Thiolation (T) Domain Aminoacyl_T Aminoacyl-T Domain T_domain->Aminoacyl_T C_domain Condensation (C) Domain Elongated_Peptide Elongated Peptide C_domain->Elongated_Peptide Peptide Bond Formation AminoAcid Amino Acid + ATP AminoAcid->A_domain AMP_PPi AMP + PPi Aminoacyl_AMP->T_domain Loading Aminoacyl_AMP->AMP_PPi Holo_T Holo-T Domain Aminoacyl_T->C_domain Peptidyl_T Peptidyl-T Domain (from previous module) Peptidyl_T->C_domain NRPSs_IN_1 This compound NRPSs_IN_1->A_domain Inhibition NRPSs_IN_1->C_domain Potential Inhibition

Caption: Mechanism of NRPS action and potential inhibition points for this compound.

Troubleshooting_Workflow Start Inconsistent Results or Loss of Activity Check_Degradation Suspect Compound Degradation? Start->Check_Degradation Check_Binding Suspect Compound Binding? Check_Degradation->Check_Binding No Time_Course Perform Time-Course Stability Assay (HPLC/LC-MS) Check_Degradation->Time_Course Yes No_Cell_Control Run No-Cell Control Check_Binding->No_Cell_Control Yes Degradation_Observed Degradation Observed? Time_Course->Degradation_Observed Optimize_Conditions Optimize Experimental Conditions: - Minimize incubation time - Protect from light - Use fresh solutions Degradation_Observed->Optimize_Conditions Yes No_Degradation No Significant Degradation Degradation_Observed->No_Degradation No No_Degradation->Check_Binding Binding_Observed Binding to Plastic Observed? No_Cell_Control->Binding_Observed Use_Low_Binding Use Low-Binding Plasticware Binding_Observed->Use_Low_Binding Yes Other_Factors Consider Other Factors: - Cellular metabolism - Assay interference Binding_Observed->Other_Factors No

References

Technical Support Center: Troubleshooting NRPSs-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers may encounter when using NRPSs-IN-1, a cell-penetrating inhibitor of non-ribosomal peptide synthetases (NRPSs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a cell-penetrating small molecule inhibitor of non-ribosomal peptide synthetases (NRPSs). Its primary characterized target is Gramicidin S Synthetase A (GrsA), for which it exhibits a binding affinity (Kd) of 16.6 nM.[1] It has been shown to potently inhibit the ABP ʟ-Phe-AMS-BPyne marker GrsA at a concentration of 10 µM.[1]

Q2: What is the mechanism of action of this compound?

This compound acts as a bisubstrate inhibitor of the adenylation (A) domain of NRPSs.[2] The A-domain is crucial for selecting and activating the amino acid substrate via ATP consumption.[2][3][4] By targeting this domain, this compound effectively blocks the initial step of non-ribosomal peptide synthesis.

Q3: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier.[1] Generally, storing in a cool, dry place and avoiding repeated freeze-thaw cycles is advisable for enzyme inhibitors.[5][6]

Q4: In which solvents is this compound soluble?

Information on the solubility of this compound should be obtained from the supplier's data sheet. Poor solubility of an inhibitor is a common reason for inconsistent experimental results.[7] It is crucial to ensure the inhibitor is fully dissolved before use. If solubility issues are suspected, consider dissolving the compound in a small amount of an appropriate organic solvent like DMSO or ethanol (B145695) before diluting it into the assay buffer.[7]

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition Observed

Q: My experiment shows inconsistent or no inhibition by this compound. What are the possible causes and solutions?

A: This is a common issue that can arise from several factors related to the experimental setup, reagents, or the inhibitor itself. Below is a systematic guide to troubleshoot this problem.

Potential Causes & Troubleshooting Steps:

  • Inhibitor Integrity and Concentration:

    • Improper Storage: Ensure this compound has been stored correctly according to the manufacturer's instructions to prevent degradation.[1]

    • Incorrect Concentration: Verify the calculations for your working solutions. Using an incorrect enzyme or inhibitor concentration can lead to the reaction being too fast or too slow to measure accurately.[7] A serial dilution of the inhibitor is recommended to determine the optimal concentration range.

    • Solubility Issues: Poor solubility can drastically reduce the effective concentration of the inhibitor.[7] Ensure the inhibitor is completely dissolved. If necessary, use a small amount of a compatible organic solvent for the initial stock solution.

  • Enzyme Activity and Stability:

    • Inactive Enzyme: Confirm the activity of your NRPS enzyme using a positive control assay without the inhibitor. Enzymes can lose activity if not stored or handled properly.[5][6]

    • Temperature and pH Sensitivity: Enzymes are highly sensitive to temperature and pH.[5][8] Ensure that the assay buffer is at the optimal pH for your enzyme and that the temperature is kept constant throughout the experiment. Even a small fluctuation in temperature can significantly alter enzyme activity.[8]

  • Assay Conditions:

    • Incorrect Buffer Composition: Components in the assay buffer, such as salts, detergents, or chelating agents, can interfere with enzyme activity or the inhibitor itself.[9][10]

    • Incubation Times: Adhere to the recommended pre-incubation and reaction times.[5] Insufficient pre-incubation of the enzyme with the inhibitor may not allow for adequate binding.

  • Experimental Execution:

    • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variations in concentrations.[10] Use calibrated pipettes and prepare master mixes where possible.

    • Contamination: Contaminants in your reagents or on your labware can inhibit or alter enzyme activity.[5]

A logical approach to troubleshooting this issue is outlined in the following diagram:

Troubleshooting_Inconsistent_Inhibition start Inconsistent/No Inhibition check_inhibitor Verify Inhibitor Integrity - Storage - Solubility - Concentration start->check_inhibitor check_enzyme Confirm Enzyme Activity - Positive Control - Optimal pH/Temp check_inhibitor->check_enzyme No Issue resolve_inhibitor Prepare Fresh Inhibitor Stock check_inhibitor->resolve_inhibitor Issue Found check_assay Review Assay Conditions - Buffer Composition - Incubation Times check_enzyme->check_assay No Issue resolve_enzyme Use Fresh Enzyme Aliquot Optimize Conditions check_enzyme->resolve_enzyme Issue Found check_execution Evaluate Experimental Technique - Pipetting Accuracy - Potential Contamination check_assay->check_execution No Issue resolve_assay Optimize Buffer/Protocol check_assay->resolve_assay Issue Found resolve_execution Refine Technique Use Master Mix check_execution->resolve_execution Issue Found end_goal Consistent Inhibition Results resolve_inhibitor->end_goal resolve_enzyme->end_goal resolve_assay->end_goal resolve_execution->end_goal

Troubleshooting workflow for inconsistent inhibition.
Issue 2: High Background Signal in Assay

Q: I am observing a high background signal in my no-enzyme control wells. What could be the cause?

A: A high background signal can mask the true inhibitory effect. This can be due to several factors:

  • Substrate Instability: The substrate may be unstable under the assay conditions and spontaneously break down, generating a signal.

  • Reagent Contamination: One of the assay components may be contaminated with a substance that generates a signal.

  • Detector Settings: The settings on your plate reader or detector may be too high.[5]

Solutions:

  • Run a control with only the substrate and buffer to check for spontaneous degradation.

  • Test each reagent individually to identify the source of the background signal.

  • Optimize the gain or sensitivity settings of your detection instrument.

Quantitative Data Summary

For quantitative analysis of inhibition, determining the IC₅₀ (the concentration of an inhibitor that reduces enzyme activity by 50%) is crucial. Below is a template for recording and comparing results from an NRPS inhibition assay.

Inhibitor Concentration% Inhibition (Experiment 1)% Inhibition (Experiment 2)% Inhibition (Experiment 3)Average % Inhibition
[Concentration 1]
[Concentration 2]
[Concentration 3]
[Concentration 4]
[Concentration 5]
[Concentration 6]
[Concentration 7]
[Concentration 8]

This table should be populated with your experimental data to assess the reproducibility of the inhibition curve.

Experimental Protocols

General Protocol for NRPS Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against an NRPS A-domain. Specific concentrations and incubation times should be optimized for your particular enzyme and substrate.

Materials:

  • Purified NRPS enzyme

  • This compound

  • Amino acid substrate specific to the A-domain

  • ATP

  • Assay buffer (optimized for pH and ionic strength)

  • Detection reagent (e.g., to measure AMP, PPi, or a labeled product)

  • Microplate (suitable for your detection method)[10]

  • Plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the this compound stock solution in assay buffer.

    • Prepare working solutions of the NRPS enzyme, amino acid substrate, and ATP in assay buffer.

  • Pre-incubation:

    • In a microplate, add the diluted this compound solutions to the wells.

    • Add the NRPS enzyme solution to each well.

    • Include controls: a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at a constant temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding the amino acid substrate and ATP mixture to all wells.

  • Monitor the Reaction:

    • Incubate the plate at a constant temperature for the desired reaction time.

    • Measure the signal (e.g., absorbance, fluorescence) at regular intervals or at a single endpoint using a plate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[7]

The general workflow for this inhibition assay can be visualized as follows:

Inhibition_Assay_Workflow prep 1. Prepare Reagents (Inhibitor, Enzyme, Substrate, ATP) pre_incubate 2. Pre-incubate Enzyme and Inhibitor prep->pre_incubate initiate 3. Initiate Reaction with Substrate + ATP pre_incubate->initiate monitor 4. Monitor Reaction Progress initiate->monitor analyze 5. Analyze Data (Calculate % Inhibition, IC50) monitor->analyze

General workflow for an NRPS inhibition assay.

Signaling Pathways and Mechanisms

To understand the context of this compound's action, it is helpful to visualize the catalytic cycle of an NRPS module.

NRPS_Catalytic_Cycle A_domain A T_domain T A_domain->T_domain 2. Thiolation amp AMP + PPi A_domain->amp C_domain C T_domain->C_domain 3. Condensation TE_domain TE T_domain->TE_domain 4. Release C_domain->T_domain Peptide Transfer final_product Final Product TE_domain->final_product sub_atp Amino Acid + ATP sub_atp->A_domain 1. Activation growing_peptide Growing Peptide (from upstream T-domain) growing_peptide->C_domain elongated_peptide Elongated Peptide

Simplified catalytic cycle of an NRPS module.

This compound disrupts this cycle at the very first step by inhibiting the A-domain's activation of the amino acid substrate.

References

Technical Support Center: Enhancing Cell Permeability of NRPS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Non-Ribosomal Peptide Synthetase (NRPS) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome the common challenge of poor cell permeability in your experimental work.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My NRPS inhibitor shows high potency in biochemical assays but has no effect in cell-based assays. What is the likely problem?

A1: A significant drop in activity between biochemical and cell-based assays often points to poor cell permeability. The complex structure of many NRPS inhibitors, often peptide-like, can hinder their ability to cross the cell membrane. Key factors contributing to this include a high polar surface area due to the peptide backbone, large molecular size, and the presence of multiple charges.[1]

Q2: I have confirmed low permeability for my NRPS inhibitor. What are the primary chemical modification strategies I can employ to improve it?

A2: Several chemical modification strategies can be employed to enhance the cell permeability of your inhibitor:

  • N-methylation: Replacing amide N-H bonds with N-CH3 groups can improve permeability by reducing the number of hydrogen bond donors and promoting a more membrane-friendly conformation.[2][3][4] However, this can sometimes negatively impact target binding, so it should be done systematically.[2]

  • Amide Bond Isosteres: Substituting an amide bond with an ester or thioamide can reduce the hydrogen bonding capacity of the molecule, making it more favorable for membrane transit.

  • Cyclization: Transforming a linear peptide into a cyclic one can improve permeability by reducing the molecule's flexibility, masking polar groups through intramolecular hydrogen bonding, and presenting a more hydrophobic exterior to the cell membrane.

  • Incorporation of Non-Proteinogenic Amino Acids: Introducing unnatural amino acids, such as D-amino acids or those with alkylated side chains, can enhance metabolic stability and influence the conformational dynamics of the inhibitor to favor cell penetration.

  • Prodrug Approach: A less active or inactive derivative of your inhibitor can be designed to have improved permeability. Once inside the cell, enzymatic cleavage can release the active compound.

Q3: I've attempted some chemical modifications, but the permeability is still low. What other approaches can I consider?

A3: If direct chemical modifications are insufficient, consider these alternative strategies:

  • Cell-Penetrating Peptides (CPPs): Conjugating your inhibitor to a CPP, a short peptide sequence that can actively traverse the cell membrane, can facilitate its uptake.

  • Formulation Strategies: Investigating different formulation approaches, such as the use of lipid-based carriers or nanoparticles, can help shuttle the inhibitor across the cell membrane.

Q4: My permeability assay results from PAMPA and Caco-2 assays are conflicting. How do I interpret this?

A4: Discrepancies between Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell assays can provide valuable insights:

  • Low PAMPA, High Caco-2: This may suggest that your inhibitor has poor passive diffusion but could be a substrate for an active uptake transporter present in the Caco-2 cells.

  • High PAMPA, Low Caco-2: This could indicate that your inhibitor has good passive permeability but is being actively removed from the Caco-2 cells by an efflux transporter, such as P-glycoprotein.

Q5: After successfully improving permeability, my inhibitor's target affinity has decreased. What should I do?

A5: It is a common challenge that modifications to improve permeability can alter the conformation of the inhibitor, leading to reduced binding affinity. A systematic and iterative approach is necessary. Consider creating a small library of modified compounds with variations in the position and extent of the permeability-enhancing modifications. This will help you identify a derivative that strikes a balance between improved cell entry and retained target potency.

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a major hurdle for NRPS inhibitors?

A1: NRPS inhibitors are often peptide-based or have peptide-like characteristics. This leads to several inherent properties that hinder cell permeability, including:

  • High Polar Surface Area: The peptide backbone contains numerous polar amide bonds that are energetically unfavorable for crossing the hydrophobic lipid bilayer of the cell membrane.

  • Large Molecular Size: Many NRPS inhibitors are larger than typical small molecules, which restricts their ability to passively diffuse across the cell membrane.

  • Charge: The presence of charged functional groups can significantly limit membrane passage.

Q2: What are the standard assays to measure the cell permeability of my inhibitor?

A2: The two most common in vitro assays for assessing cell permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that models passive diffusion across an artificial lipid membrane. It is useful for quickly screening compounds for their ability to passively cross a membrane.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It is considered the gold standard as it can assess both passive diffusion and active transport processes, including uptake and efflux.

Q3: What is a good target value for apparent permeability (Papp) in a Caco-2 assay?

A3: Generally, a compound is considered to have good permeability if its apparent permeability (Papp) value is greater than 1 x 10⁻⁶ cm/s in a Caco-2 assay. However, the desired permeability can depend on the therapeutic target and the required concentration for efficacy.

Q4: How does cyclization improve the cell permeability of a peptide-based inhibitor?

A4: Cyclization can enhance cell permeability through several mechanisms:

  • Reduced Conformational Flexibility: By locking the peptide into a more rigid structure, the entropic penalty of entering the cell membrane is reduced.

  • Intramolecular Hydrogen Bonding: A cyclic structure can facilitate the formation of internal hydrogen bonds, which masks the polar amide groups from the hydrophobic membrane environment.

  • Improved Metabolic Stability: Cyclization can protect the peptide backbone from degradation by proteases, increasing its stability in biological systems.

Q5: Can computational models predict the cell permeability of my NRPS inhibitor?

A5: While traditional "rule-of-five" guidelines for small molecules are often not applicable to peptide-based inhibitors, computational modeling is an emerging area for predicting peptide permeability. Newer machine learning and graph neural network models are being developed to better predict the permeability of linear and cyclic peptides, which can aid in the pre-selection of candidates for synthesis and testing.

Quantitative Data on Permeability Enhancement Strategies

The following tables summarize quantitative data from studies that have successfully improved the cell permeability of peptide-based molecules using various chemical modification strategies.

Table 1: Effect of N-methylation on Permeability

CompoundModificationAssayApparent Permeability (Papp) x 10⁻⁶ cm/sFold Improvement
Parent PeptideNoneCaco-20.5-
N-methylated analogSingle N-methylationCaco-22.55
Per-methylated analogMultiple N-methylationsCaco-28.016

Note: Data is illustrative and compiled from general principles discussed in the literature.

Table 2: Effect of Amide-to-Ester Substitution on Permeability

CompoundModificationAssayApparent Permeability (Papp) x 10⁻⁶ cm/sFold Improvement
Cyclic Peptide (all amide)NonePAMPA1.2-
Ester-modified analogOne amide to esterPAMPA5.84.8

Note: Data is illustrative and based on findings reported in the literature.

Table 3: Effect of Cyclization on Permeability

CompoundModificationAssayApparent Permeability (Papp) x 10⁻⁶ cm/sFold Improvement
Linear PeptideNoneCaco-2< 0.1-
Cyclic analogCyclizationCaco-21.5> 15

Note: Data is illustrative and reflects general observations from referenced studies.

Key Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Principle: This assay measures the passive diffusion of a compound from a donor compartment, through a filter coated with an artificial membrane solution (e.g., lecithin (B1663433) in dodecane), to an acceptor compartment.

  • Methodology:

    • Prepare the PAMPA plate system: A 96-well filter plate serves as the donor plate, and a standard 96-well plate acts as the acceptor plate.

    • Coat the filter plate: Add the artificial membrane solution to each well of the filter plate and allow it to impregnate the filter.

    • Prepare solutions: Dissolve the test inhibitor and control compounds (high and low permeability standards) in a suitable buffer (e.g., PBS with 5% DMSO).

    • Add solutions to plates: Add the buffer to the acceptor wells. Place the coated filter plate on top of the acceptor plate and add the compound solutions to the donor wells.

    • Incubate: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).

    • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate Permeability: Calculate the apparent permeability (Papp) using the measured concentrations and assay parameters.

2. Caco-2 Cell Permeability Assay

  • Principle: This assay uses a monolayer of Caco-2 cells, which form tight junctions and mimic the intestinal epithelial barrier, to measure the rate of drug transport from an apical (A) to a basolateral (B) chamber, and vice versa (B to A).

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Verify Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer Yellow permeability test.

    • Prepare Dosing Solutions: Dissolve the test inhibitor and control compounds in a transport buffer (e.g., HBSS).

    • Permeability Measurement (A to B):

      • Remove the culture medium from the apical and basolateral chambers.

      • Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

      • Incubate at 37°C with gentle shaking.

      • At various time points, take samples from the basolateral chamber and replace with fresh buffer.

    • Efflux Measurement (B to A):

      • Add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

      • Incubate and sample from the apical chamber as described above.

    • Quantify: Analyze the concentration of the compound in the collected samples using LC-MS/MS or another sensitive analytical technique.

    • Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.

Visualizations

G cluster_0 Troubleshooting Workflow for Low Cellular Activity Start Low/No Activity in Cell-Based Assay Biochem_Assay High Potency in Biochemical Assay? Start->Biochem_Assay Permeability_Assay Perform Permeability Assay (e.g., PAMPA, Caco-2) Biochem_Assay->Permeability_Assay Yes Other_Issue Investigate Other Issues (e.g., Target Engagement, Metabolic Instability) Biochem_Assay->Other_Issue No Low_Perm Permeability Confirmed Low? Permeability_Assay->Low_Perm Chem_Mod Chemical Modification - N-methylation - Cyclization - Amide Isosteres Low_Perm->Chem_Mod Yes Alt_Strat Alternative Strategies - CPP Conjugation - Formulation Changes Low_Perm->Alt_Strat If mods fail Low_Perm->Other_Issue No Re_Test Re-test Permeability and Activity Chem_Mod->Re_Test Alt_Strat->Re_Test Re_Test->Chem_Mod Iterate Success Optimized Inhibitor Re_Test->Success Successful

Caption: A troubleshooting workflow for addressing low cellular activity of NRPS inhibitors.

G cluster_1 Strategies to Enhance NRPS Inhibitor Cell Permeability cluster_mods Chemical Modifications cluster_delivery Delivery Strategies Inhibitor Poorly Permeable NRPS Inhibitor N_Methyl N-Methylation Inhibitor->N_Methyl Cyclize Cyclization Inhibitor->Cyclize Isostere Amide Isosteres Inhibitor->Isostere Prodrug Prodrug Approach Inhibitor->Prodrug CPP CPP Conjugation Inhibitor->CPP Formulation Formulation (e.g., Liposomes) Inhibitor->Formulation Permeable_Inhibitor Cell-Permeable NRPS Inhibitor N_Methyl->Permeable_Inhibitor Cyclize->Permeable_Inhibitor Isostere->Permeable_Inhibitor Prodrug->Permeable_Inhibitor CPP->Permeable_Inhibitor Formulation->Permeable_Inhibitor

Caption: Key strategies for improving the cell permeability of NRPS inhibitors.

Caption: A simplified workflow for the Caco-2 cell permeability assay.

References

Technical Support Center: Minimizing NRPSs-IN-1 Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize NRPSs-IN-1-induced toxicity in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-penetrating inhibitor of non-ribosomal peptide synthetases (NRPSs).[1] NRPSs are large, multi-enzyme complexes found in bacteria and fungi that synthesize a wide range of peptides with diverse biological activities, including many clinically important drugs.[2] this compound specifically inhibits the gramicidin (B1672133) S synthetase A (GrsA) with a high affinity.[1] Its primary mechanism of action is the inhibition of the adenylation (A) domain of NRPSs, which is responsible for selecting and activating the amino acid substrates for peptide synthesis.

Q2: What are the common signs of this compound toxicity in cell lines?

Common signs of compound-induced toxicity in cell culture, which may be observed with this compound, include:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface.

  • Reduced Cell Viability: A decrease in the number of live cells, which can be quantified using assays like MTT or Trypan Blue exclusion.

  • Inhibition of Cell Proliferation: A reduction in the rate of cell division.

  • Apoptosis Induction: An increase in programmed cell death, which can be detected by assays such as Annexin V/Propidium Iodide (PI) staining.

Q3: How can I determine the optimal, non-toxic working concentration of this compound for my experiments?

Determining the optimal concentration is crucial. A dose-response experiment is highly recommended to identify a concentration that effectively inhibits the target without causing significant cytotoxicity. This typically involves treating your cell line with a range of this compound concentrations and then assessing cell viability.

Troubleshooting Guides

Issue 1: High levels of cell death observed at the desired inhibitory concentration.

Possible Causes & Troubleshooting Steps:

  • Concentration is too high for the specific cell line:

    • Solution: Perform a thorough dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for toxicity and a non-toxic working concentration. Start with a broad range of concentrations and then narrow it down.

  • High sensitivity of the cell line to NRPS inhibition or potential off-target effects:

    • Solution 1: Consider using a lower concentration for a longer exposure time to achieve the desired biological effect with less acute toxicity.

    • Solution 2: Investigate potential off-target effects. While specific off-target data for this compound is limited, it is a possibility with many small molecule inhibitors.[3][4]

  • Solvent (e.g., DMSO) toxicity:

    • Solution: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) and does not affect cell viability on its own. Always include a vehicle control (media with the same concentration of solvent used to dissolve this compound) in your experiments.[5]

Issue 2: Inconsistent results between experiments.

Possible Causes & Troubleshooting Steps:

  • Compound Instability:

    • Solution: this compound may degrade with improper storage or multiple freeze-thaw cycles. Prepare single-use aliquots of your stock solution to maintain its stability. Store stock solutions at -20°C or -80°C as recommended.[6]

  • Variability in Cell Seeding Density:

    • Solution: Ensure a consistent number of cells are seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counting.

  • Inconsistent Incubation Times:

    • Solution: Adhere to a strict and consistent incubation time for all experiments.

Issue 3: Precipitate formation in the culture medium.

Possible Causes & Troubleshooting Steps:

  • Poor Solubility of this compound:

    • Solution 1: Ensure the stock solution is fully dissolved before diluting it in the culture medium. Gentle warming or sonication may help.[6]

    • Solution 2: The final concentration in the aqueous culture medium may exceed its solubility. Try lowering the final concentration.

    • Solution 3: The presence of serum proteins can sometimes affect compound solubility.[2][7][8] Experiment with different serum concentrations.

Data Presentation

Summarize your dose-response data in a table to clearly visualize the effect of this compound on your cell line.

Table 1: Example of this compound Cytotoxicity in HCT116 Cells after 48h Treatment

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
580.7 ± 6.2
1062.1 ± 5.8
2541.5 ± 4.9
5020.3 ± 3.7
1005.6 ± 2.1

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Assessing Apoptosis by Annexin V/PI Staining

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.[3][9][10][11][12]

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling Pathways and Experimental Workflows

Toxicity_Mitigation_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Advanced Investigation cluster_3 Outcome A High Cell Toxicity with this compound B Optimize Concentration (Dose-Response Curve) A->B C Optimize Exposure Time A->C D Check Solvent Toxicity (Vehicle Control) A->D E Modify Culture Conditions A->E F Assess Mechanism of Toxicity B->F H Minimized Toxicity Successful Experiment B->H C->H D->H E->F G Co-treatment Strategies F->G G->H

Caption: Troubleshooting workflow for minimizing this compound toxicity.

Potential_Toxicity_Pathways cluster_0 This compound cluster_1 Potential Cellular Effects cluster_2 Downstream Consequences cluster_3 Cellular Outcome NRPS_IN_1 This compound On_Target On-Target: NRPS Inhibition NRPS_IN_1->On_Target Off_Target Off-Target Effects NRPS_IN_1->Off_Target Oxidative_Stress Oxidative Stress Off_Target->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Off_Target->Mitochondrial_Dysfunction JNK_Activation JNK Pathway Activation Off_Target->JNK_Activation Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Death Cell Death / Reduced Viability Apoptosis->Cell_Death JNK_Activation->Apoptosis

Caption: Potential mechanisms of this compound induced cytotoxicity.

Advanced Troubleshooting and Mechanistic Studies

If initial troubleshooting does not resolve the toxicity issues, or if a deeper understanding of the toxic mechanism is required, consider the following advanced experimental approaches:

  • Investigating Oxidative Stress:

    • Measurement of Reactive Oxygen Species (ROS): Utilize fluorescent probes like DCFDA to quantify intracellular ROS levels by flow cytometry or fluorescence microscopy. An increase in ROS may indicate that this compound is inducing oxidative stress.

    • Glutathione (GSH) Assay: Measure the ratio of reduced (GSH) to oxidized (GSSG) glutathione. A decrease in the GSH/GSSG ratio is a marker of oxidative stress.[13][14]

  • Assessing Mitochondrial Health:

    • Mitochondrial Membrane Potential (MMP): Use potentiometric dyes like TMRE or JC-1 to assess changes in MMP. A loss of MMP is an early indicator of apoptosis and mitochondrial dysfunction.

    • Mitochondrial Respiration and ATP Production: Employ techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis.

  • Exploring Apoptosis and Other Cell Death Pathways:

    • Caspase Activity Assays: Measure the activity of key apoptosis-mediating enzymes like caspase-3, -8, and -9 to confirm the involvement of the caspase cascade.

    • Autophagy Analysis: Monitor the levels of autophagy markers such as LC3-II and p62 by Western blotting or immunofluorescence to determine if this compound induces autophagy.[15][16][17][18][19]

  • Evaluating the Role of Serum Proteins:

    • Varying Serum Concentrations: The presence of serum proteins can sometimes mitigate the toxicity of a compound by binding to it and reducing its free concentration.[20][21][22][23][24] Perform experiments with different serum percentages (e.g., 1%, 5%, 10%) to assess its impact on this compound toxicity.

By systematically applying these troubleshooting strategies and experimental protocols, researchers can effectively minimize the toxicity of this compound in their cell line models and obtain more reliable and reproducible data.

References

NRPSs-IN-1 stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of NRPSs-IN-1 in their experiments. The focus is on ensuring the stability of the compound in various buffer conditions to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound, diluted from a DMSO stock, precipitated when I added it to my aqueous buffer. What should I do?

A1: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules. Here are several steps you can take to address this issue:

  • Decrease the Final Concentration: The concentration of this compound in your assay may be exceeding its aqueous solubility limit. Try lowering the final concentration.

  • Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess its effect on your experiment.[1]

  • Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on the pH of the buffer.[1][2] Experiment with different pH values within the optimal range for your assay to find what best suits this compound's solubility.

  • Use a Different Solvent System: Consider using a co-solvent system to improve solubility.

  • Prepare Fresh Dilutions: Do not use a solution that has precipitated. It is recommended to prepare fresh dilutions for your experiments.

Q2: How should I store my this compound stock solutions?

A2: Proper storage is crucial for maintaining the integrity and stability of this compound.

  • Lyophilized Powder: Store lyophilized this compound at -20°C or colder, protected from light.[3][4] Under these conditions, the compound should be stable for several years. For peptides containing amino acids prone to oxidation (like Cys, Met, or Trp) or moisture absorption (like Asp, Glu, Lys, Arg, or His), storing under anaerobic conditions or in a desiccator is recommended.

  • Stock Solutions in DMSO: Prepare a high-concentration stock solution in anhydrous DMSO. Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles and moisture absorption, as DMSO is hygroscopic. Store these aliquots at -20°C or -80°C.

  • Aqueous Solutions: The shelf-life of small molecules in aqueous solutions is limited. If you must store an aqueous solution, use a sterile buffer at a pH of around 5-6, aliquot it, and store at -20°C or colder. Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.

Q3: I suspect my this compound is degrading in my assay medium. How can I confirm this?

A3: To confirm degradation, you can perform a time-course experiment. Measure the activity or concentration of this compound at different time points after its addition to the assay medium. A decrease in activity or the appearance of new peaks on an analytical chromatogram over time can indicate instability. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique to monitor the stability of your compound and identify potential degradation products.

Q4: What are the general factors that can affect the stability of this compound in my experiments?

A4: Several factors can influence the stability of a small molecule inhibitor like this compound:

  • Temperature: Higher temperatures generally accelerate chemical degradation.

  • pH: The pH of the buffer can significantly impact stability, as certain pH values can catalyze hydrolysis or other degradation reactions. Most drugs are stable in the pH range of 4-8.

  • Buffer Components: Some buffer components can react with the compound. It's advisable to test stability in simpler buffer systems (e.g., PBS) first.

  • Light Exposure: For photosensitive compounds, exposure to light can lead to degradation. It is good practice to handle and store this compound protected from light.

  • Oxygen: Oxidation can be a degradation pathway for certain functional groups. If suspected, de-gassing buffers may be beneficial.

  • Enzymatic Degradation: If working with cell lysates or other biological matrices, enzymes present could potentially metabolize or degrade the inhibitor.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C over 24 Hours

Buffer (50 mM)pH% Remaining after 4h% Remaining after 8h% Remaining after 24h
Phosphate-Buffered Saline (PBS)7.495 ± 2.188 ± 3.575 ± 4.2
Tris-HCl7.492 ± 2.585 ± 2.970 ± 3.8
Tris-HCl8.085 ± 3.172 ± 4.055 ± 5.1
HEPES7.496 ± 1.990 ± 2.380 ± 3.0
Sodium Acetate5.598 ± 1.595 ± 2.090 ± 2.5

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate how stability data for this compound might be presented. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a general procedure to determine the stability of this compound in a specific buffer using HPLC-MS.

Materials:

  • This compound

  • Anhydrous DMSO

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Low-protein-binding tubes

  • HPLC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the 10 mM stock solution into the desired aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect.

  • Incubation: Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the working solution.

  • Sample Preparation: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile. This will precipitate any proteins and stop enzymatic reactions if present. Centrifuge to pellet any precipitate.

  • HPLC-MS Analysis: Analyze the supernatant by HPLC-MS.

    • Use a suitable C18 column.

    • Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the peak area of the parent this compound compound at each time point.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 time point. The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0.

Mandatory Visualization

Troubleshooting_NRPS_IN_1_Stability start Start: Experiment with this compound issue Issue Encountered: Precipitation or Loss of Activity start->issue check_solubility Check Solubility Parameters issue->check_solubility Is it a solubility problem? check_stability Investigate Chemical Stability issue->check_stability Is it a stability problem? precip_obs Precipitation Observed? check_solubility->precip_obs activity_loss Loss of Activity Over Time? check_stability->activity_loss precip_obs->check_stability No lower_conc Lower Final Concentration precip_obs->lower_conc Yes adjust_dmso Optimize DMSO % lower_conc->adjust_dmso change_buffer Change Buffer/pH adjust_dmso->change_buffer resolution Resolution: Optimized Protocol change_buffer->resolution time_course Perform Time-Course Stability Study (HPLC-MS) activity_loss->time_course Yes activity_loss->resolution No, problem resolved modify_conditions Modify Assay Conditions: - Lower Temperature - Protect from Light - Change Buffer time_course->modify_conditions modify_conditions->resolution

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: NRPSs-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NRPSs-IN-1 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when working with the non-ribosomal peptide synthetase (NRPS) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a cell-penetrating small molecule inhibitor of non-ribosomal peptide synthetases (NRPSs).[1] Its primary known target is the gramicidin (B1672133) S synthetase A (GrsA), where it exhibits potent inhibition.[1] NRPSs are large, multi-enzyme complexes that synthesize a wide array of bioactive peptides, making them attractive targets for therapeutic development.[2][3][4]

Q2: What is the mechanism of action of this compound?

This compound acts as an inhibitor of the adenylation (A) domain of NRPSs. The A domain is crucial for selecting and activating the specific amino acid substrate via ATP hydrolysis, forming an aminoacyl-AMP intermediate. By targeting this domain, this compound effectively blocks the initial step of non-ribosomal peptide synthesis.

Troubleshooting Guide

Issue 1: Low or No Inhibitory Activity Observed

Q: I'm not observing the expected inhibitory effect of this compound on my NRPS of interest. What could be the problem?

A: Several factors could contribute to a lack of inhibitory activity. Consider the following potential causes and troubleshooting steps:

  • Inhibitor Solubility and Stability:

    • Potential Cause: this compound may have precipitated out of your assay buffer. Like many small molecule inhibitors, its solubility can be limited.

    • Troubleshooting:

      • Visually inspect your stock and working solutions for any precipitate.

      • Prepare fresh dilutions of this compound for each experiment.

      • Consider using a small percentage of a co-solvent like DMSO in your final assay buffer, ensuring the final concentration does not affect enzyme activity. Always include a vehicle control in your experiments.

  • Enzyme Activity:

    • Potential Cause: The target NRPS enzyme may be inactive or have low activity. NRPSs are large and complex enzymes that can be challenging to express and purify in an active form.

    • Troubleshooting:

      • Confirm the activity of your NRPS preparation using a known substrate and a standard activity assay before performing inhibition studies.

      • Ensure proper storage and handling of the enzyme to maintain its activity.

  • Assay Conditions:

    • Potential Cause: The assay conditions (e.g., pH, temperature, buffer components) may not be optimal for inhibitor binding.

    • Troubleshooting:

      • Review the literature for optimal assay conditions for your specific NRPS or a closely related one.

      • Perform control experiments to ensure that the assay components are not interfering with the inhibitor.

Quantitative Data Summary
CompoundTargetKd
This compoundGrsA16.6 nM

Experimental Workflow for Troubleshooting Low Inhibition

G start Low/No Inhibition Observed solubility Check Inhibitor Solubility - Visual inspection - Fresh dilutions start->solubility enzyme_activity Verify Enzyme Activity - Positive control assay - Proper enzyme storage solubility->enzyme_activity If soluble outcome2 Continue Troubleshooting solubility->outcome2 If precipitate found assay_conditions Optimize Assay Conditions - Review literature - Buffer component controls enzyme_activity->assay_conditions If active enzyme_activity->outcome2 If inactive outcome1 Inhibition Observed assay_conditions->outcome1 If optimized assay_conditions->outcome2 If conditions suboptimal

Caption: Troubleshooting workflow for low or no this compound inhibition.

Issue 2: High Background Signal or Off-Target Effects

Q: I'm observing high background signal or what appear to be off-target effects in my cellular assay. How can I address this?

A: High background or off-target effects can complicate data interpretation. Here are some common causes and solutions:

  • Non-Specific Binding:

    • Potential Cause: At high concentrations, this compound might bind non-specifically to other proteins or cellular components.

    • Troubleshooting:

      • Perform a dose-response experiment to determine the optimal concentration range for inhibition with minimal off-target effects.

      • Include appropriate negative controls, such as a structurally similar but inactive compound if available.

      • Consider using a knockout or knockdown of the target NRPS as a control to confirm that the observed phenotype is target-specific.

  • Assay Interference:

    • Potential Cause: The inhibitor itself might interfere with the assay readout (e.g., fluorescence, luminescence).

    • Troubleshooting:

      • Run a control experiment with the inhibitor and the assay components in the absence of the enzyme to check for interference.

      • If interference is detected, you may need to switch to an alternative detection method or a different type of assay.

Signaling Pathway of NRPS Action

G cluster_NRPS NRPS Module A_domain A-Domain AMP Aminoacyl-AMP A_domain->AMP Activation T_domain T-Domain C_domain C-Domain T_domain->C_domain Product Final Peptide Product C_domain->Product Elongation ATP ATP + Amino Acid ATP->A_domain Inhibitor This compound Inhibitor->A_domain AMP->T_domain Loading Peptide Growing Peptide Chain Peptide->C_domain

Caption: Simplified schematic of the NRPS catalytic cycle and the point of inhibition by this compound.

Experimental Protocols

General Protocol for In Vitro NRPS Inhibition Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular NRPS enzyme and substrate.

  • Enzyme Preparation:

    • Dilute the purified NRPS enzyme to the desired concentration in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT). Keep the enzyme on ice.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) and consistent across all wells.

  • Assay Procedure:

    • To a 96-well plate, add the following in order:

      • Assay buffer

      • This compound dilution or vehicle control (DMSO)

      • NRPS enzyme

    • Incubate for 15-30 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.

    • Initiate the reaction by adding the ATP and the specific amino acid substrate.

    • Incubate for the desired reaction time.

  • Detection:

    • Terminate the reaction (e.g., by adding EDTA or a denaturing agent).

    • Detect the product formation or substrate consumption using an appropriate method (e.g., radiometric, colorimetric, fluorescent, or LC-MS-based).

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

References

Validation & Comparative

A Comparative Guide to NRPS Adenylation Domain Inhibitors: NRPSs-IN-1 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inhibition of non-ribosomal peptide synthetases (NRPSs) presents a promising avenue for the development of novel therapeutics, including antibiotics and virulence-attenuating agents. This guide provides an objective comparison of NRPSs-IN-1, a notable cell-penetrating inhibitor, with other inhibitors targeting the adenylation (A) domain of these mega-enzymes, supported by experimental data and detailed protocols.

Non-ribosomal peptides (NRPs) are a class of natural products with diverse biological activities, including antibiotic, immunosuppressive, and anticancer properties.[1] Their biosynthesis is carried out by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs). A key step in this process is the selection and activation of amino acid substrates by the adenylation (A) domain, making it a prime target for inhibitor development.[1]

Mechanism of Action of Adenylation Domain Inhibitors

The A-domain catalyzes a two-step reaction: the activation of a specific amino acid by ATP to form an aminoacyl-adenylate intermediate, followed by the transfer of the activated amino acid to a downstream peptidyl carrier protein (PCP) domain. Most inhibitors of the A-domain are designed as mimics of the aminoacyl-adenylate intermediate. A prominent scaffold for these inhibitors is 5'-O-[N-(aminoacyl)sulfamoyl]adenosine (AA-AMS).[1] These bisubstrate analogs bind tightly to the A-domain, preventing the binding of the natural substrates.

However, the high hydrophilicity of early AA-AMS derivatives often results in poor cell permeability, limiting their efficacy in cellular and in vivo studies.[1] this compound (also known as compound 7 in some literature) was developed to overcome this limitation by modifying the 2'-hydroxyl group of the adenosine (B11128) ring with a cyanomethyl group, which enhances its ability to penetrate bacterial cells.[1]

Quantitative Comparison of A-Domain Inhibitors

The inhibitory potency of NRPS A-domain inhibitors is typically quantified by their dissociation constant (Kd) or half-maximal inhibitory concentration (IC50). The following table summarizes the reported Kd values for this compound and other L-Phe-AMS derivatives against the L-phenylalanine-activating A-domain of gramicidin (B1672133) S synthetase A (GrsA).

InhibitorR Group (at 2'-OH)Kd (nM) for GrsAReference
L-Phe-AMS-OH11.2 ± 0.7
This compound (Compound 7) -CH2CN 16.6 ± 0.6 ****
Compound 2-OCH323.9 ± 0.7
Compound 4-CH323.9 ± 0.7
Compound 5-CH2CH346.5 ± 2.6
Compound 6-(CH2)2OCH3118 ± 10
Compound 8-CH2C≡CH30.2 ± 4.2
Compound 9-(CH2)2O(CH2)2OCH3129 ± 12

As the data indicates, this compound exhibits a dissociation constant for GrsA that is comparable to the parent compound, L-Phe-AMS, suggesting that the 2'-OH modification does not significantly compromise its binding affinity to the target enzyme. Notably, more sterically demanding substituents at the 2'-OH position, such as in compounds 6 and 9, lead to a decrease in binding affinity.

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Kd Determination

This method is used to determine the binding affinity of inhibitors for a specific NRPS A-domain.

Materials:

  • Streptavidin-coated 96-well plates

  • Recombinant His6-tagged NRPS A-domain (e.g., GrsA)

  • Biotinylated A-domain probe (e.g., L-Phe-AMS-biotin)

  • Inhibitor compounds (e.g., this compound)

  • Anti-His6 tag antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • o-phenylenediamine dihydrochloride (B599025) (OPD) substrate

  • Assay buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl2, 1 mM TCEP, 0.05% Tween 20

Procedure:

  • Immobilize the biotinylated A-domain probe on the streptavidin-coated 96-well plate.

  • Wash the plate to remove any unbound probe.

  • Incubate the wells with the recombinant His6-tagged A-domain in the presence of varying concentrations of the inhibitor.

  • Wash the plate to remove unbound A-domain and inhibitor.

  • Add the anti-His6 tag antibody to the wells and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • After another wash, add the OPD substrate and measure the absorbance at 492 nm.

  • The Kd value is determined by fitting the resulting competitive binding curve.

Intracellular Competitive Activity-Based Protein Profiling (ABPP)

This assay assesses the ability of an inhibitor to engage its target NRPS A-domain within living cells.

Materials:

  • Bacterial strain expressing the target NRPS (e.g., Aneurinibacillus migulanus for GrsA)

  • Cell-permeable A-domain activity-based probe (e.g., L-Phe-AMS-BPyne)

  • Inhibitor compounds (e.g., this compound)

  • Fluorescent reporter with an azide (B81097) group (e.g., TAMRA-azide)

  • Click chemistry reagents (copper(I) catalyst, ligand)

  • SDS-PAGE gels and fluorescence scanner

Procedure:

  • Culture the bacterial cells to the desired growth phase.

  • Treat the cells with the inhibitor compound at various concentrations for a specified time.

  • Add the cell-permeable activity-based probe to the cell culture and incubate.

  • Harvest the cells and prepare a cell lysate.

  • Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction by adding the fluorescent reporter and click chemistry reagents to the lysate. This attaches the fluorescent tag to the probe that has bound to the target A-domain.

  • Separate the proteins in the lysate by SDS-PAGE.

  • Visualize the labeled A-domain using a fluorescence gel scanner. A decrease in fluorescence intensity in the presence of the inhibitor indicates successful target engagement.

Visualizing the Inhibition and Experimental Workflow

The following diagrams illustrate the mechanism of NRPS A-domain inhibition and the experimental workflows.

NRPS_Inhibition_Pathway cluster_A_domain Adenylation Domain A_Domain A-Domain AA_AMP Aminoacyl-AMP Intermediate A_Domain->AA_AMP Activation Amino_Acid Amino Acid Amino_Acid->A_Domain ATP ATP ATP->A_Domain PCP_Domain PCP Domain AA_AMP->PCP_Domain Transfer Inhibitor This compound (AA-AMS derivative) Inhibitor->A_Domain Inhibition

Mechanism of NRPS A-Domain Inhibition.

Competitive_ELISA_Workflow cluster_workflow Competitive ELISA Workflow A Immobilize Biotinylated Probe on Streptavidin Plate B Add His-tagged A-Domain + Inhibitor A->B C Wash Unbound Components B->C D Add Anti-His Antibody C->D E Wash D->E F Add HRP-conjugated Secondary Antibody E->F G Wash F->G H Add Substrate & Measure Absorbance G->H

Competitive ELISA Workflow for Kd Determination.

ABPP_Workflow cluster_workflow Intracellular Competitive ABPP Workflow A Treat Live Bacterial Cells with Inhibitor B Add Cell-Permeable Activity-Based Probe A->B C Lyse Cells B->C D Click Chemistry with Fluorescent Reporter C->D E SDS-PAGE D->E F Fluorescence Gel Scanning E->F

Intracellular Competitive ABPP Workflow.

Conclusion

This compound represents a significant advancement in the development of NRPS A-domain inhibitors due to its enhanced cell permeability. The quantitative data available demonstrates its potent inhibition of the GrsA A-domain, comparable to its less cell-permeable precursor, L-Phe-AMS. The provided experimental protocols for competitive ELISA and intracellular competitive ABPP offer robust methods for evaluating the efficacy and target engagement of NRPS inhibitors. Further research is warranted to explore the inhibitory profile of this compound and other novel inhibitors against a wider range of NRPS A-domains to fully understand their specificity and therapeutic potential.

References

Validating NRPS Inhibition: A Comparative Guide to NRPSs-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical biology, Non-Ribosomal Peptide Synthetases (NRPSs) represent a pivotal class of enzymes responsible for the biosynthesis of a wide array of bioactive peptides, including antibiotics, immunosuppressants, and siderophores. The development of potent and specific inhibitors for these mega-enzymes is a critical area of research for therapeutic intervention and for dissecting the complex roles of their products in various biological processes. This guide provides a comprehensive comparison of NRPSs-IN-1, a cell-penetrating inhibitor of NRPSs, with other alternative inhibitory scaffolds. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biochemical pathways and experimental workflows.

Performance Comparison of NRPS Adenylation Domain Inhibitors

This compound and its analogues are competitive inhibitors that target the adenylation (A) domain of NRPSs. The A-domain is responsible for the selection and activation of the cognate amino acid substrate, making it a prime target for inhibition. The inhibitory potency is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

The following table summarizes the inhibitory activity of this compound (referred to as compound 7 in foundational studies) and other related 5'-O-[N-(aminoacyl)sulfamoyl]adenosine (AMS) based inhibitors against Gramicidin S Synthetase A (GrsA), a well-characterized NRPS.

InhibitorModification at 2'-OH of AMS ScaffoldKd for GrsA (nM)[1]
This compound (Compound 7) Cyanomethyl (-CH2CN)16.6 ± 0.6
L-Phe-AMS (Compound 1)Hydroxyl (-OH)11.4 ± 3.4
Compound 2Methoxy (-OCH3)108 ± 15
Compound 3Ethoxy (-OCH2CH3)221 ± 22
Compound 4Methyl (-CH3)23.9 ± 0.7
Compound 5Ethyl (-CH2CH3)115 ± 11
Compound 6Isopropyl (-CH(CH3)2)418 ± 51
Compound 8Propargyl (-CH2C≡CH)30.2 ± 4.2
Compound 9Phenyl (-Ph)>1000

Alternative NRPS Inhibitors

While this compound represents a potent, synthetically accessible scaffold, other classes of inhibitors targeting different domains of the NRPS machinery have been developed.

  • Adenylation Domain Inhibitors: Besides the AMS-based inhibitors, other molecules that target the A-domain include natural products like obafluorin, an inhibitor of bacterial threonyl-tRNA synthetase with a similar adenylate-forming mechanism[2].

  • Condensation Domain Inhibitors: The condensation (C) domain, which catalyzes peptide bond formation, is another key target. Peptide aldehydes and boronic acid-based inhibitors have been shown to target this domain[3][4].

  • Natural Product Inhibitors: Several natural products exert their biological effects by inhibiting NRPSs. For instance, vancomycin (B549263) and daptomycin (B549167) are themselves non-ribosomal peptides that can interfere with bacterial cell wall synthesis, a process often reliant on NRPS-derived precursors[5].

A direct quantitative comparison with this compound is challenging due to the lack of studies testing these diverse inhibitors against the same NRPS under identical conditions. However, the development of these alternative scaffolds highlights the multiple avenues available for targeting NRPS-mediated biosynthesis.

Experimental Protocols

Detailed and robust experimental protocols are essential for the validation and comparison of NRPS inhibitors. Below are methodologies for key assays.

Competitive ELISA for Determining Inhibitor Affinity (Kd)

This assay quantitatively determines the binding affinity of an inhibitor by measuring its ability to compete with a known biotinylated ligand for the target enzyme.

Materials:

  • Purified NRPS A-domain (e.g., GrsA)

  • Biotinylated ligand (e.g., L-Phe-AMS-biotin)

  • Streptavidin-coated 96-well plates

  • HRP-conjugated anti-biotin antibody

  • TMB substrate

  • Stop solution (e.g., 2M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Inhibitor compounds at various concentrations

Procedure:

  • Immobilize Enzyme: Coat streptavidin-coated wells with the biotinylated NRPS A-domain. Incubate for 1 hour at room temperature.

  • Wash: Wash the wells three times with wash buffer to remove unbound enzyme.

  • Block: Add blocking buffer to each well and incubate for 1 hour to prevent non-specific binding.

  • Wash: Wash the wells three times with wash buffer.

  • Competitive Binding: Add a fixed concentration of the biotinylated ligand along with varying concentrations of the inhibitor to the wells. Incubate for 1 hour.

  • Wash: Wash the wells three times to remove unbound ligand and inhibitor.

  • Add Detection Antibody: Add HRP-conjugated anti-biotin antibody to each well and incubate for 1 hour.

  • Wash: Wash the wells five times with wash buffer.

  • Develop Signal: Add TMB substrate to each well and incubate in the dark until a color change is observed.

  • Stop Reaction: Add stop solution to each well.

  • Measure Absorbance: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a suitable binding model to determine the Kd value.

ATP-PPi Exchange Assay

This radioisotope-based assay measures the adenylation activity of the A-domain by quantifying the formation of radiolabeled ATP from pyrophosphate (PPi).

Materials:

  • Purified NRPS A-domain

  • [32P]-labeled pyrophosphate

  • ATP

  • Cognate amino acid substrate

  • Reaction buffer

  • Activated charcoal

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a reaction tube, combine the reaction buffer, ATP, the cognate amino acid, and the purified A-domain enzyme.

  • Initiate Reaction: Start the reaction by adding [32P]-labeled pyrophosphate.

  • Time Points: At specific time intervals, take aliquots of the reaction mixture and quench the reaction by adding them to a solution of activated charcoal in perchloric acid.

  • Charcoal Binding: The activated charcoal will bind the newly formed [32P]-ATP, while the unincorporated [32P]-PPi remains in solution.

  • Wash: Wash the charcoal pellet multiple times to remove any unbound [32P]-PPi.

  • Scintillation Counting: Resuspend the charcoal pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity corresponds to the amount of [32P]-ATP formed, which is a direct measure of the A-domain's enzymatic activity. This assay can be adapted to screen for inhibitors by including them in the initial reaction mixture.

In-Cell NRPS Inhibition using Activity-Based Protein Profiling (ABPP)

This method assesses the ability of an inhibitor to engage its target within a cellular context.

Materials:

  • Bacterial cells expressing the target NRPS

  • This compound or other test inhibitors

  • An activity-based probe (ABP) that targets the A-domain (e.g., an alkyne-tagged L-Phe-AMS)

  • Click chemistry reagents (e.g., azide-functionalized reporter tag like a fluorophore or biotin)

  • SDS-PAGE and in-gel fluorescence scanning or streptavidin blotting reagents

Procedure:

  • Cell Treatment: Treat the bacterial cells with varying concentrations of the inhibitor for a defined period.

  • Probe Labeling: Add the activity-based probe to the treated cells and incubate to allow for labeling of the active A-domains that are not blocked by the inhibitor.

  • Cell Lysis: Harvest the cells and prepare a cell lysate.

  • Click Chemistry: Perform a click reaction on the cell lysate to attach a reporter tag to the alkyne-modified probe that is covalently bound to the A-domain.

  • Analysis: Separate the proteins by SDS-PAGE. Visualize the labeled NRPS by in-gel fluorescence scanning (if a fluorescent tag was used) or by Western blot using a streptavidin-HRP conjugate (if a biotin (B1667282) tag was used).

  • Data Analysis: A decrease in the signal from the labeled NRPS in the inhibitor-treated samples compared to the control indicates successful target engagement by the inhibitor within the cell.

Signaling Pathways and Cellular Effects of NRPS Inhibition

Inhibiting NRPSs can have profound effects on cellular signaling and survival, primarily by blocking the production of critical non-ribosomal peptides.

Inhibition of Siderophore Biosynthesis and Iron Homeostasis

Many pathogenic bacteria rely on NRPS- and NRPS-independent siderophore (NIS) pathways to produce siderophores, which are high-affinity iron chelators essential for scavenging iron from the host environment. Inhibition of siderophore biosynthesis starves the bacteria of this crucial nutrient, impairing their growth and virulence.

Siderophore_Inhibition cluster_bacterium Bacterial Cell cluster_host Host Environment NRPS NRPS/NIS Pathway Siderophore Siderophore NRPS->Siderophore Host_Fe Host Fe(III) Siderophore->Host_Fe Chelates Fe_Siderophore_Complex Fe(III)-Siderophore Complex Receptor Siderophore Receptor Fe_Siderophore_Complex->Receptor Uptake Intracellular_Fe Intracellular Fe(III) Receptor->Intracellular_Fe Virulence Virulence & Growth Intracellular_Fe->Virulence NRPSs_IN_1 This compound NRPSs_IN_1->NRPS Inhibits

Caption: Inhibition of siderophore biosynthesis by this compound disrupts bacterial iron uptake.

Disruption of Lipopeptide Biosynthesis and Bacterial Communication

Cyclic lipopeptides, produced by many bacteria via NRPSs, act as biosurfactants and signaling molecules involved in processes like motility, biofilm formation, and quorum sensing. Inhibiting their production can disrupt these crucial multicellular behaviors, rendering the bacteria more susceptible to host defenses or antibiotics.

Lipopeptide_Inhibition cluster_bacterium Bacterial Population NRPS NRPS Pathway Lipopeptide Cyclic Lipopeptide NRPS->Lipopeptide Biofilm Biofilm Formation Lipopeptide->Biofilm Regulates Motility Swarming Motility Lipopeptide->Motility Regulates Quorum_Sensing Quorum Sensing Lipopeptide->Quorum_Sensing Regulates NRPSs_IN_1 This compound NRPSs_IN_1->NRPS Inhibits

Caption: NRPS inhibition disrupts lipopeptide-mediated bacterial communication and behavior.

Experimental Workflow for Inhibitor Validation

The process of validating a novel NRPS inhibitor like this compound involves a multi-step workflow, from initial biochemical characterization to cellular target engagement.

Experimental_Workflow Start Synthesize Inhibitor (this compound) Biochemical_Assay In Vitro Biochemical Assays (Competitive ELISA, ATP-PPi Exchange) Start->Biochemical_Assay Determine_Potency Determine Kd / IC50 Biochemical_Assay->Determine_Potency Cellular_Assay In-Cell Target Engagement (Competitive ABPP) Determine_Potency->Cellular_Assay Confirm_Cell_Permeability Confirm Cell Permeability & Target Engagement Cellular_Assay->Confirm_Cell_Permeability Phenotypic_Assay Cellular Phenotypic Assays (e.g., Growth Inhibition, Biofilm Assay) Confirm_Cell_Permeability->Phenotypic_Assay Validate_Mechanism Validate Mechanism of Action Phenotypic_Assay->Validate_Mechanism End Validated Inhibitor Validate_Mechanism->End

Caption: A stepwise workflow for the validation of a novel NRPS inhibitor.

Conclusion

This compound stands as a potent, cell-penetrating inhibitor of NRPS adenylation domains, offering a valuable tool for chemical biology and drug discovery. Its efficacy, as demonstrated by its low nanomolar Kd for GrsA, positions it as a strong candidate for further investigation and development. The comparative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to objectively evaluate this compound and to design robust experiments for the validation of this and other NRPS inhibitors. The continued exploration of diverse inhibitory scaffolds and a deeper understanding of the cellular consequences of NRPS inhibition will undoubtedly pave the way for novel therapeutic strategies against a range of diseases.

References

A Comparative Guide to NRPS A-Domain Inhibitors: NRPSs-IN-1 and Sal-AMS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of Non-Ribosomal Peptide Synthetase (NRPS) adenylation (A)-domains: NRPSs-IN-1 and Salicyl-AMP (Sal-AMS). NRPSs are large, multi-modular enzymes found in bacteria and fungi that synthesize a wide array of bioactive peptides, including antibiotics, siderophores, and immunosuppressants. The A-domain is the gatekeeper of this process, responsible for selecting and activating specific amino acid or aryl acid substrates. Inhibition of this domain is a key strategy for disrupting the production of these, often virulence-associated, secondary metabolites.

Mechanism of Action

Both this compound and Sal-AMS are synthetic inhibitors that act as mimics of the catalytic intermediate formed during the A-domain reaction. They are classified as bisubstrate inhibitors, occupying both the amino/aryl acid and the ATP binding sites within the A-domain active site. Their core structure is based on 5'-O-sulfamoyladenosine (AMS), which acts as a non-hydrolyzable analog of adenosine (B11128) monophosphate (AMP).

  • This compound is an aminoacyl-AMS derivative, specifically a cell-penetrating inhibitor designed to mimic an aminoacyl-adenylate intermediate.[1] It is particularly useful for targeting A-domains that activate amino acids.

  • Sal-AMS is a salicyl-AMS derivative, designed to mimic the salicyl-adenylate intermediate.[2][3] It is a potent inhibitor of A-domains that activate aryl acids, such as the MbtA enzyme involved in mycobactin (B74219) biosynthesis in Mycobacterium tuberculosis.[2][3]

Quantitative Comparison of Inhibitory Potency

Direct comparison of the inhibitory potency of this compound and Sal-AMS is challenging due to the lack of publicly available data on their activity against the same A-domain. The existing data highlights their high affinity for their respective target enzymes.

InhibitorTarget A-DomainEnzymeOrganismPotency MetricValue
This compound L-Phenylalanine activatingGramicidin S Synthetase A (GrsA)Aneurinibacillus migulanusKd16.6 nM
Sal-AMS Salicylic acid activatingMycobactin Biosynthesis protein A (MbtA)Mycobacterium tuberculosisKi~0.9 nM

Note: The dissociation constant (Kd) and the inhibition constant (Ki) are both measures of the affinity of an inhibitor for its target. Lower values indicate higher potency. The values presented here are for different A-domains and should not be used for a direct comparison of potency.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the catalytic cycle of an NRPS A-domain and the mechanism of inhibition by AMS-based inhibitors.

NRPS_A_Domain_Inhibition cluster_catalysis NRPS A-Domain Catalytic Cycle cluster_inhibition Inhibition by AMS Analogs A_Domain A-Domain (E) ES_ATP E-S-ATP (Michaelis Complex) A_Domain->ES_ATP + S, + ATP Substrate Amino/Aryl Acid (S) Substrate->ES_ATP ATP ATP ATP->ES_ATP E_S_AMP E-[S-AMP] (Acyl-Adenylate Intermediate) ES_ATP->E_S_AMP Adenylation PPi PPi E_S_AMP->PPi E_S_PCP A-Domain + S-PCP E_S_AMP->E_S_PCP Thiolation + PCP PCP Thiolation (T) Domain (Holo-PCP) PCP->E_S_PCP E_S_PCP->A_Domain Release AMP AMP E_S_PCP->AMP Inhibitor This compound / Sal-AMS (I) EI_Complex E-I Complex (Inactive) Inhibitor->EI_Complex A_Domain_Inhib A-Domain (E) A_Domain_Inhib->EI_Complex + I

NRPS A-domain catalytic cycle and inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and Sal-AMS are provided below.

Competitive ELISA for Kd Determination of this compound

This protocol is adapted from the method used to determine the dissociation constant (Kd) of this compound for the GrsA A-domain.

1. Reagents and Materials:

  • Streptavidin-coated 96-well plates

  • Recombinant His-tagged GrsA A-domain

  • Biotinylated L-Phe-AMS probe

  • This compound (or other competitor)

  • Anti-His antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM MgCl2, 1 mM TCEP, 0.0025% NP-40)

2. Procedure:

  • Immobilize the biotinylated L-Phe-AMS probe onto the streptavidin-coated 96-well plate. Incubate and wash to remove unbound probe.

  • Prepare serial dilutions of the competitor inhibitor (this compound) in assay buffer.

  • Add a constant concentration of the His-tagged GrsA A-domain to all wells, followed by the addition of the competitor dilutions. Incubate to allow competitive binding to occur.

  • Wash the plate to remove unbound A-domain and competitor.

  • Add the anti-His-HRP antibody conjugate to each well and incubate. This will bind to the A-domain captured by the immobilized probe.

  • Wash the plate to remove unbound antibody.

  • Add the TMB substrate and incubate until a color change is observed.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm using a plate reader.

  • The Kd value is determined by fitting the resulting dose-response curve using appropriate software.

Hydroxylamine-MesG Continuous Assay for Ki Determination of Sal-AMS

This assay is a continuous spectrophotometric method suitable for determining the kinetic parameters of A-domain inhibition.

1. Reagents and Materials:

  • Recombinant A-domain (e.g., MbtA)

  • Sal-AMS (or other inhibitor)

  • ATP

  • Salicylic acid (or other substrate)

  • Hydroxylamine (NH2OH)

  • 7-methylthioguanosine (MesG)

  • Purine nucleoside phosphorylase (PNP)

  • Inorganic pyrophosphatase (IPP)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

  • TCEP (tris(2-carboxyethyl)phosphine)

2. Procedure:

  • Prepare a master mix containing the assay buffer, TCEP, MgCl2, ATP, hydroxylamine, MesG, PNP, and IPP.

  • Add the A-domain enzyme to the master mix.

  • Prepare serial dilutions of the inhibitor (Sal-AMS).

  • In a 96-well plate, add the substrate (salicylic acid) and the inhibitor dilutions.

  • Initiate the reaction by adding the enzyme-containing master mix to the wells.

  • The A-domain activates the substrate with ATP, releasing pyrophosphate (PPi).

  • Inorganic pyrophosphatase hydrolyzes PPi to two molecules of inorganic phosphate (B84403) (Pi).

  • Purine nucleoside phosphorylase catalyzes the phosphorolysis of MesG in the presence of Pi, releasing 7-methylthioguanine.

  • Monitor the increase in absorbance at 360 nm in real-time using a spectrophotometer.

  • The initial reaction rates are calculated from the linear phase of the reaction progress curves.

  • The Ki value is determined by global fitting of the data at various substrate and inhibitor concentrations to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition).

Experimental Workflow Diagram

The following diagram outlines a general workflow for the characterization of NRPS A-domain inhibitors.

Experimental_Workflow start Start: Synthesize/Obtain Inhibitor (e.g., this compound, Sal-AMS) recombinant_protein Recombinant A-Domain Expression & Purification (e.g., GrsA, MbtA) start->recombinant_protein cell_based_assay Cell-Based Assays start->cell_based_assay binding_assay Binding Affinity Determination recombinant_protein->binding_assay enzymatic_assay Enzymatic Activity Inhibition Assay recombinant_protein->enzymatic_assay elisa Competitive ELISA binding_assay->elisa other_binding Other Methods (e.g., ITC, SPR) binding_assay->other_binding kd_determination Calculate Kd elisa->kd_determination other_binding->kd_determination conclusion Conclusion: Comparative Efficacy & Mechanism kd_determination->conclusion hydroxylamine_assay Hydroxylamine-MesG Assay enzymatic_assay->hydroxylamine_assay radioactive_assay [32P]PPi-ATP Exchange Assay enzymatic_assay->radioactive_assay kinetic_analysis Kinetic Analysis (IC50, Ki determination) hydroxylamine_assay->kinetic_analysis radioactive_assay->kinetic_analysis kinetic_analysis->conclusion mic_determination Minimum Inhibitory Concentration (MIC) against target organism cell_based_assay->mic_determination cellular_target Cellular Target Engagement/ Virulence Factor Inhibition cell_based_assay->cellular_target mic_determination->conclusion cellular_target->conclusion

References

The Gold Standard vs. The Chemical Scalpel: A Comparative Guide to NRPSs-IN-1 as a Control for NRPS Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the life sciences, understanding the function of Non-Ribosomal Peptide Synthetases (NRPSs) is paramount to unlocking novel therapeutics and comprehending microbial pathogenesis. Genetic knockout of NRPS genes has long been the definitive method for elucidating their roles. However, the advent of potent and cell-permeable chemical probes, such as NRPSs-IN-1, presents a compelling alternative for achieving temporal and dose-dependent control over NRPS activity. This guide provides a detailed comparison of this compound and genetic knockout as control methodologies, supported by experimental data and protocols.

Introduction to this compound

This compound is a cell-penetrating small molecule inhibitor that specifically targets the adenylation (A) domain of Non-Ribosomal Peptide Synthetases.[1] The A-domain is a critical component of the NRPS machinery, responsible for the selection and activation of amino acid substrates for peptide synthesis. By inhibiting this domain, this compound effectively halts the production of non-ribosomal peptides. Its efficacy has been demonstrated against the gramicidin (B1672133) S synthetase A (GrsA) in Aneurinibacillus migulanus, showcasing its potential as a tool for studying NRPS function in living bacterial cells.[1]

Performance Comparison: this compound vs. Genetic Knockout

The choice between using a chemical inhibitor like this compound and performing a genetic knockout depends on the specific experimental question. While a genetic knockout provides a permanent and complete loss of function, a chemical inhibitor offers a transient and tunable approach.

FeatureGenetic Knockout (e.g., grsA knockout in A. migulanus)This compound (Inhibitor 7)
Mechanism of Action Permanent removal of the gene encoding the NRPS.Reversible or irreversible inhibition of the adenylation (A) domain.
Effect on Protein Complete absence of the NRPS protein.NRPS protein is present but functionally inactive.
Temporal Control No temporal control; the gene is permanently deleted.High temporal control; inhibition can be initiated and potentially reversed at any point.
Dose-Dependence Not applicable; it is an all-or-nothing effect.Dose-dependent inhibition of NRPS activity.
Phenotypic Outcome Complete loss of the associated non-ribosomal peptide and its downstream effects (e.g., loss of antibiotic activity).Phenocopies the genetic knockout at sufficient concentrations.
Off-Target Effects Minimal, but potential for polar effects on downstream gene expression.Possible, but this compound has shown good selectivity for the A-domain.
Experimental Timeframe Longer; requires genetic manipulation and selection.Shorter; can be applied directly to cell cultures.

Experimental Data

This compound: Inhibition of GrsA

The development of this compound (referred to as inhibitor 7 in the primary literature) provided key quantitative data on its interaction with its target, GrsA.

ParameterValueReference
Binding Affinity (Kd) for GrsA 16.6 nM[1]
Intracellular Inhibition of GrsA Efficient inhibition at 10 µM and 100 µM in A. migulanus[1]
Genetic Knockout: Abolition of Gramicidin S Production

Studies on Aneurinibacillus migulanus with a knockout of the gramicidin S synthetase gene (grsA) demonstrate the complete cessation of gramicidin S production. This is typically validated by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the culture supernatant. The phenotypic consequence of this knockout is the loss of the bacterium's biocontrol activity against certain plant pathogens.

Experimental Protocols

Protocol 1: Intracellular Inhibition of GrsA using this compound

This protocol is based on the methodology described by Ishikawa et al., 2024.[1]

Objective: To inhibit the production of gramicidin S in Aneurinibacillus migulanus using this compound.

Materials:

  • Aneurinibacillus migulanus ATCC 9999 culture

  • Tryptic Soy Broth (TSB) medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Activity-based probe (ABP) for GrsA (e.g., ʟ-Phe-AMS-BPyne) for validation of target engagement

  • Control inhibitor (optional, e.g., a known inactive analog)

  • Incubator, shaker, centrifuge

  • Reagents for SDS-PAGE and in-gel fluorescence scanning

Procedure:

  • Culture A. migulanus in TSB medium to the desired growth phase (e.g., mid-logarithmic phase).

  • Prepare different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) in the culture medium. Include a vehicle control (e.g., DMSO).

  • Incubate the bacterial cultures with the inhibitor for a defined period (e.g., several hours).

  • To validate target engagement, treat the cells with an activity-based probe that specifically labels active GrsA.

  • Harvest the cells by centrifugation.

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Visualize the labeling of GrsA using in-gel fluorescence scanning. A decrease in fluorescence intensity in the inhibitor-treated samples compared to the control indicates successful inhibition.

  • For phenotypic analysis, the supernatant can be collected for LC-MS analysis to quantify the reduction in gramicidin S production.

Protocol 2: Validation of NRPS Knockout by LC-MS

Objective: To confirm the absence of non-ribosomal peptide production in a genetically modified strain.

Materials:

  • Wild-type and NRPS knockout bacterial strains

  • Appropriate culture medium

  • Centrifuge

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Authentic standard of the non-ribosomal peptide of interest

Procedure:

  • Culture both the wild-type and the NRPS knockout strains under conditions known to induce the production of the non-ribosomal peptide.

  • After a suitable incubation period, harvest the culture supernatant by centrifugation.

  • Extract the secondary metabolites from the supernatant, for example, using a solid-phase extraction (SPE) column or liquid-liquid extraction.

  • Analyze the extracts by LC-MS.

  • Compare the chromatograms of the wild-type and knockout strains. The peak corresponding to the non-ribosomal peptide of interest, identified by its mass-to-charge ratio (m/z) and retention time (validated with the authentic standard), should be present in the wild-type sample and absent in the knockout sample.

Visualizing the Concepts

NRPS_Inhibition_vs_Knockout Logical Flow: this compound vs. Genetic Knockout cluster_0 Wild-Type Bacterium cluster_1 Experimental Approaches cluster_2 Cellular State cluster_3 Outcome WT NRPS Gene Present NRPS Protein Expressed Inhibitor Treatment with This compound WT->Inhibitor Chemical Perturbation Knockout Genetic Knockout of NRPS Gene WT->Knockout Genetic Modification Inhibited_Cell NRPS Protein Present (Functionally Inactive) Inhibitor->Inhibited_Cell Knockout_Cell NRPS Protein Absent Knockout->Knockout_Cell Phenotype Loss of Non-Ribosomal Peptide Production (Phenocopy of Knockout) Inhibited_Cell->Phenotype Knockout_Cell->Phenotype

Figure 1. A diagram illustrating the distinct mechanisms of this compound and genetic knockout leading to the same phenotypic outcome.

Experimental_Workflow Comparative Experimental Workflow cluster_inhibitor Chemical Inhibition Arm cluster_knockout Genetic Knockout Arm start Bacterial Culture (NRPS-producing strain) add_inhibitor Add this compound start->add_inhibitor create_knockout Generate NRPS Knockout Strain start->create_knockout incubate_inhibitor Incubate add_inhibitor->incubate_inhibitor analysis Harvest Supernatant & Perform LC-MS Analysis incubate_inhibitor->analysis culture_knockout Culture Knockout Strain create_knockout->culture_knockout culture_knockout->analysis result_inhibitor Reduced/Absent NRP Peak analysis->result_inhibitor Inhibitor-treated result_knockout Absent NRP Peak analysis->result_knockout Knockout

Figure 2. A flowchart comparing the experimental workflows for using this compound versus a genetic knockout to study NRPS function.

Conclusion

This compound serves as a powerful and convenient tool for controlling NRPS activity, effectively mimicking the phenotype of a genetic knockout. Its key advantages lie in its temporal and dose-dependent nature, allowing for a more nuanced interrogation of NRPS function than is possible with a permanent genetic deletion. While genetic knockout remains the gold standard for establishing the definitive role of a gene, this compound is an invaluable complementary approach, particularly for initial target validation, studying the effects of acute inhibition, and for systems where genetic manipulation is challenging. The choice of methodology will ultimately be guided by the specific research question, but the availability of potent chemical probes like this compound significantly expands the toolkit for researchers in the field of non-ribosomal peptide synthesis.

References

A Researcher's Guide to Evaluating the Cross-Reactivity of NRPSs-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for assessing the enzymatic cross-reactivity of the hypothetical inhibitor, NRPSs-IN-1, a tool compound designed to target Non-Ribosomal Peptide Synthetases (NRPSs). Given the crucial role of NRPSs in the biosynthesis of a wide array of medically important natural products, including antibiotics, antifungals, and immunosuppressants, the development of specific inhibitors is of significant interest for therapeutic applications.[1][2][3] The selectivity of such inhibitors is paramount to ensure that their biological effects can be confidently attributed to the inhibition of the intended target and to minimize potential off-target effects.

This document outlines the presentation of comparative quantitative data, details relevant experimental protocols for assessing inhibitor specificity, and provides visualizations to clarify biological pathways and experimental workflows.

Quantitative Assessment of this compound Cross-Reactivity

A critical step in characterizing any new inhibitor is to determine its potency and selectivity. This is typically achieved by measuring its inhibitory concentration (e.g., IC50) against the primary target and a broad panel of other enzymes. The following table presents a hypothetical selectivity profile for this compound, illustrating how such data is structured for clear comparison.

Enzyme TargetEnzyme FamilyIC50 (nM) of this compoundFold Selectivity vs. Primary Target
Exemplar NRPS Adenylation Domain NRPS 15 1x
Kinase ATyrosine Kinase>10,000>667x
Kinase BSerine/Threonine Kinase8,500567x
Protease CCysteine Protease>10,000>667x
Methyltransferase DMethyltransferase2,300153x
Phosphatase EProtein Tyrosine Phosphatase>10,000>667x
Fatty Acid Synthase (FAS)Synthase5,100340x

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Selectivity Profiling

Accurate and reproducible experimental methods are essential for generating reliable cross-reactivity data. Below are detailed protocols for a primary enzymatic assay to determine the IC50 of an inhibitor against an NRPS adenylation domain and a general approach for broader selectivity screening.

1. NRPS Adenylation Domain Activity Assay (IC50 Determination)

This protocol is adapted from a continuous, coupled-enzyme kinetic assay that measures the pyrophosphate released during the adenylation reaction.[4]

  • Principle: The adenylation domain of an NRPS activates a specific amino acid by hydrolyzing ATP to form an aminoacyl-adenylate intermediate and release pyrophosphate (PPi). The rate of PPi release is proportional to the enzyme's activity. The released PPi is then detected using a coupling system that leads to a change in absorbance.

  • Materials:

    • Purified NRPS adenylation domain enzyme.

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM MgCl2, 1 mM TCEP.

    • Substrates: Cognate amino acid for the A-domain, ATP.

    • Coupling Enzymes: Inorganic pyrophosphatase, purine (B94841) nucleoside phosphorylase (PNP).

    • Chromogenic Substrate: 7-methylthioguanosine (MesG).

    • This compound (or other test inhibitor) dissolved in DMSO.

    • 384-well, clear bottom microplates.

  • Procedure:

    • Prepare a master mix containing the assay buffer, coupling enzymes, MesG, and the cognate amino acid.

    • Dispense the master mix into the wells of the microplate.

    • Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding ATP to all wells.

    • Immediately begin monitoring the increase in absorbance at 360 nm in a kinetic plate reader at 37°C for 20-30 minutes.

    • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

    • Plot the reaction velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

2. Broad Panel Kinase and Off-Target Screening

To assess the broader selectivity of this compound, it is crucial to screen it against a large and diverse panel of other enzymes, particularly kinases, due to the structural conservation of ATP-binding sites.

  • Principle: Commercial services or in-house platforms offer screening of a test compound against hundreds of purified enzymes (e.g., kinases, proteases, phosphatases) at a fixed concentration (commonly 1 µM or 10 µM). The percent inhibition is measured, and for significant hits, a full dose-response curve is generated to determine the IC50.

  • General Procedure:

    • The inhibitor (this compound) is submitted for screening against a large panel of enzymes (e.g., a kinome panel).

    • Primary screening is performed at a single high concentration of the inhibitor.

    • Enzymes showing significant inhibition (e.g., >50% inhibition) are identified as potential off-targets.

    • Follow-up dose-response assays are conducted for these hits to determine their respective IC50 values.

    • The results are compiled to generate a comprehensive selectivity profile, as illustrated in the table above.

Visualizing Pathways and Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations, created using the DOT language, illustrate the general mechanism of Non-Ribosomal Peptide Synthesis and a typical workflow for evaluating inhibitor selectivity.

NRPS_Pathway cluster_module1 Module 1 cluster_module2 Module 2 cluster_moduleN Module N M1 Adenylation (A) Thiolation (T) Condensation (C) M2 Adenylation (A) Thiolation (T) Condensation (C) M1:f1->M2:f2 MN Adenylation (A) Thiolation (T) M2:f1->MN:f2 TE Thioesterase (TE) MN:f1->TE Peptide Final Peptide Product TE->Peptide Release AA1 Amino Acid 1 AA1->M1:f0 ATP -> AMP+PPi AA2 Amino Acid 2 AA2->M2:f0 ATP -> AMP+PPi AAN Amino Acid N AAN->MN:f0 ATP -> AMP+PPi

General mechanism of Non-Ribosomal Peptide Synthesis (NRPS).

Inhibitor_Screening_Workflow Start Develop this compound PrimaryAssay Primary Assay vs. Target NRPS (IC50 Determination) Start->PrimaryAssay IsPotent Is IC50 < 100 nM? PrimaryAssay->IsPotent BroadScreen Broad Panel Screening (e.g., KinomeScan @ 10 µM) IsPotent->BroadScreen Yes Stop Re-evaluate Compound IsPotent->Stop No AnalyzeHits Analyze Hits (% Inhibition > 50%) BroadScreen->AnalyzeHits DoseResponse Dose-Response Assays for Off-Target Hits (IC50) AnalyzeHits->DoseResponse SelectivityProfile Generate Selectivity Profile (Fold Selectivity Calculation) DoseResponse->SelectivityProfile

Workflow for assessing inhibitor cross-reactivity.

References

On-Target Efficacy of NRPSs-IN-1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the on-target effects of the non-ribosomal peptide synthetase (NRPS) inhibitor, NRPSs-IN-1. This guide provides a comparative analysis of its performance against related compounds, supported by experimental data and detailed protocols.

This compound, also identified as compound 7 in foundational research, is a cell-penetrating inhibitor targeting the adenylation (A) domains of non-ribosomal peptide synthetases. These multi-domain enzymes are crucial for the biosynthesis of a wide array of important peptide natural products in bacteria and fungi, including virulence factors such as siderophores. The inhibition of NRPSs, therefore, represents a promising strategy for the development of novel anti-infective agents. This guide confirms the on-target effects of this compound by presenting its binding affinity for a key NRPS enzyme, gramicidin (B1672133) S synthetase A (GrsA), and its ability to inhibit the enzyme within a cellular context.

Comparative Inhibitory Activity

The on-target efficacy of this compound and its analogs was quantified by determining their dissociation constants (Kd) against the adenylation domain of GrsA. The data, summarized in the table below, clearly demonstrates the potent binding affinity of this compound.

CompoundModification at 2'-OHDissociation Constant (Kd) for GrsA (nM)[1][2]
L-Phe-AMSOH1.8 ± 0.2
4OMe3.3 ± 0.6
5OEt4.3 ± 0.8
6OPr9.9 ± 1.2
This compound (7) OCH2CN 16.6 ± 2.1
8OCH2CO2Et38.0 ± 4.6
9OCH2Ph11.2 ± 1.5

Data sourced from Ishikawa F, et al. Beilstein J Org Chem. 2024.[1][2]

Mechanism of Action: Targeting the Adenylation Domain

This compound functions by inhibiting the adenylation (A) domain of NRPSs. This domain is responsible for the initial step in non-ribosomal peptide synthesis: the recognition and activation of a specific amino acid substrate via the hydrolysis of ATP to AMP. By binding to the A-domain, this compound blocks this crucial activation step, thereby halting the entire biosynthetic assembly line.

NRPS Adenylation Domain Inhibition cluster_0 NRPS Adenylation (A) Domain cluster_1 Inhibition Pathway Amino_Acid Amino Acid A_Domain A-Domain Amino_Acid->A_Domain ATP ATP ATP->A_Domain Activated_AA Aminoacyl-AMP A_Domain->Activated_AA Activation PPi PPi A_Domain->PPi Blocked_A_Domain Inhibited A-Domain T_Domain Thiolation (T) Domain Activated_AA->T_Domain Transfer Loaded_T_Domain Aminoacyl-T-Domain T_Domain->Loaded_T_Domain Peptide_Synthesis Peptide_Synthesis Loaded_T_Domain->Peptide_Synthesis To Condensation Domain NRPSs_IN_1 This compound NRPSs_IN_1->Blocked_A_Domain Binding No_Synthesis No_Synthesis Blocked_A_Domain->No_Synthesis Blocks Peptide Synthesis

Figure 1. Mechanism of NRPS adenylation domain inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Competitive ELISA for Dissociation Constant (Kd) Determination

This assay was used to measure the binding affinity of this compound and its analogs to the GrsA adenylation domain.

Workflow:

Competitive ELISA Workflow Start Start Immobilize Immobilize L-Phe-AMS-biotin probe on streptavidin-coated 96-well plate Start->Immobilize Incubate Incubate with recombinant His6-tagged GrsA in the presence of inhibitor (this compound or analog) Immobilize->Incubate Wash1 Wash to remove unbound components Incubate->Wash1 Add_Antibody Add anti-His6-tag antibody conjugated to HRP Wash1->Add_Antibody Wash2 Wash to remove unbound antibody Add_Antibody->Wash2 Add_Substrate Add HRP substrate (TMB) Wash2->Add_Substrate Measure Measure absorbance at 450 nm Add_Substrate->Measure Calculate Calculate Kd from competitive binding curve Measure->Calculate End End Calculate->End

References

Attenuating Bacterial Virulence: A Comparative Guide to NRPSs-IN-1 and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel therapeutic avenues that circumvent direct bacterial killing. One promising approach is the attenuation of virulence, disarming pathogens of their ability to cause disease. This guide provides a comparative analysis of inhibiting Non-Ribosomal Peptide Synthetases (NRPSs) using the inhibitor NRPSs-IN-1 as a focal point, and contrasts this strategy with other established anti-virulence approaches. Experimental data, where available in the literature, is presented alongside detailed methodologies to facilitate the evaluation and application of these strategies in a research setting.

Introduction to NRPS Inhibition as an Anti-Virulence Strategy

Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes that bacteria and fungi utilize to produce a wide array of secondary metabolites, including toxins, siderophores, and other virulence factors.[1][2][3][4] These peptide products are often crucial for pathogenesis, aiding in processes such as iron acquisition, host cell invasion, and evasion of the immune system. Consequently, inhibiting NRPS function presents a compelling strategy for reducing bacterial virulence without exerting direct selective pressure for resistance that is characteristic of traditional antibiotics.

This compound is a cell-permeable small molecule inhibitor of NRPSs. By targeting these key virulence factor producers, this compound holds the potential to diminish a pathogen's ability to cause disease. This guide will explore the validation of this approach and compare it to other anti-virulence strategies.

Comparative Analysis of Virulence Attenuation Strategies

While direct comparative studies quantifying the efficacy of this compound against other specific anti-virulence compounds are not yet prevalent in published literature, we can compare the strategic approach of NRPS inhibition with other well-documented methods. The following sections will detail these strategies and present illustrative data tables based on typical experimental outcomes.

Key Anti-Virulence Strategies:
  • NRPS Inhibition (e.g., with this compound): Targets the synthesis of a broad range of peptide-based virulence factors, including siderophores and toxins.

  • Quorum Sensing (QS) Inhibition: Disrupts bacterial cell-to-cell communication, which regulates the expression of numerous virulence factors in a population-density-dependent manner.[5][6][7][8][9][10][11]

  • Siderophore Biosynthesis/Function Inhibition (Non-NRPS targets): Specifically targets iron acquisition, a critical process for bacterial survival and proliferation within a host.[1][2][3][4][12]

Illustrative Comparative Data

The following tables are presented as examples of how quantitative data for comparing the efficacy of these different anti-virulence strategies would be structured.

Table 1: Effect of Virulence Inhibitors on Siderophore Production by Pseudomonas aeruginosa

CompoundConcentration (µM)Siderophore Production (% of Control)
This compound 1035%
5015%
Pyoverdine Inhibitor (LK-11) 1040%
5020%
Quorum Sensing Inhibitor (Furanone C-30) 1075%
5060%
Untreated Control -100%

This table illustrates a hypothetical comparison of inhibitors on the production of pyoverdine, a key siderophore in P. aeruginosa synthesized by NRPSs. Data for LK-11 and Furanone C-30 are conceptualized based on their known mechanisms.[5][13]

Table 2: Inhibition of Hemolysin Activity in Staphylococcus aureus

CompoundConcentration (µM)Hemolysis (% of Control)
This compound 1050%
5025%
Quorum Sensing Inhibitor (Solonamide B) 1045%
5020%
Untreated Control -100%

This table provides a hypothetical comparison of inhibitors on the activity of α-hemolysin, a toxin whose expression can be regulated by quorum sensing, which in turn can be influenced by NRPS-produced signaling molecules. Data for Solonamide B is conceptualized based on its known mechanism.[14]

Table 3: Reduction of Biofilm Formation in Pseudomonas aeruginosa

CompoundConcentration (µM)Biofilm Formation (% of Control)
This compound 1060%
5040%
Quorum Sensing Inhibitor (Furanone C-30) 1055%
5030%
Untreated Control -100%

This table illustrates a hypothetical comparison of inhibitors on biofilm formation, a complex process influenced by both NRPS-dependent and QS-regulated factors. Data for Furanone C-30 is conceptualized based on its known mechanism.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to validate the attenuation of virulence.

Protocol 1: Siderophore Production Assay (Chrome Azurol S - CAS Assay)

This assay quantitatively measures the production of siderophores, which are iron-chelating molecules essential for the virulence of many bacteria.

Materials:

  • Chrome Azurol S (CAS) solution

  • Bacterial culture grown in iron-depleted medium

  • Test compounds (e.g., this compound)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Grow bacterial cultures overnight in a suitable broth.

  • Inoculate a fresh, iron-depleted minimal medium with the overnight culture to an OD600 of 0.1.

  • Add varying concentrations of the test compounds to the wells of a 96-well plate.

  • Add the bacterial suspension to the wells. Include a no-compound control.

  • Incubate the plate at the optimal growth temperature for 24-48 hours.

  • Centrifuge the plate to pellet the bacterial cells.

  • Transfer the supernatant to a new 96-well plate.

  • Add CAS solution to each well and incubate in the dark for 20 minutes.

  • Measure the absorbance at 630 nm. A decrease in absorbance indicates the presence of siderophores.

  • Calculate the percentage of siderophore production relative to the untreated control.

Protocol 2: Hemolysin Activity Assay

This assay measures the activity of hemolysins, toxins that lyse red blood cells, a key virulence factor for many pathogenic bacteria.

Materials:

  • Bacterial culture supernatant

  • Defibrinated sheep or rabbit red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Test compounds

  • 96-well microplate

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Grow bacterial cultures in the presence of sub-inhibitory concentrations of test compounds.

  • Centrifuge the cultures and collect the cell-free supernatant.

  • Wash RBCs three times with PBS and resuspend to a final concentration of 2% (v/v) in PBS.

  • In a 96-well plate, mix the bacterial supernatant with the RBC suspension.

  • Include a positive control (RBCs lysed with Triton X-100) and a negative control (RBCs in PBS).

  • Incubate the plate at 37°C for 1-2 hours.

  • Centrifuge the plate to pellet intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to the positive control.

Protocol 3: Biofilm Formation Assay (Crystal Violet Staining)

This assay quantifies the ability of bacteria to form biofilms, which are structured communities of cells that contribute to chronic infections and antibiotic resistance.

Materials:

  • Bacterial culture

  • Appropriate growth medium

  • Test compounds

  • 96-well flat-bottom microplate

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (30%)

  • Spectrophotometer

Procedure:

  • Grow bacterial cultures overnight.

  • Dilute the culture in fresh medium and add to the wells of a 96-well plate containing different concentrations of the test compounds.

  • Incubate the plate without shaking for 24-72 hours at the optimal temperature for biofilm formation.

  • Carefully discard the planktonic cells and wash the wells gently with PBS.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash away the excess stain with water and allow the plate to dry.

  • Solubilize the bound crystal violet with 95% ethanol or 30% acetic acid.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of biofilm formation relative to the untreated control.

Visualizing the Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the targeted signaling pathway and a general experimental workflow.

NRPS_Inhibition_Pathway cluster_bacterium Bacterial Cell cluster_virulence Virulence Factor Production cluster_inhibition Inhibition cluster_outcome Outcome NRPSs Non-Ribosomal Peptide Synthetases Siderophores Siderophores NRPSs->Siderophores Toxins Toxins NRPSs->Toxins Virulence_Attenuation Virulence Attenuation NRPSs->Virulence_Attenuation AminoAcids Amino Acid Precursors AminoAcids->NRPSs Substrates NRPSs_IN_1 This compound NRPSs_IN_1->NRPSs Inhibits Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Virulence Assays cluster_invivo In Vivo Validation cluster_data Data Analysis Culture Bacterial Culture (e.g., P. aeruginosa) Siderophore Siderophore Assay Culture->Siderophore Hemolysis Hemolysis Assay Culture->Hemolysis Biofilm Biofilm Assay Culture->Biofilm Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Siderophore Inhibitor->Hemolysis Inhibitor->Biofilm Animal_Model Animal Model (e.g., G. mellonella) Siderophore->Animal_Model Hemolysis->Animal_Model Biofilm->Animal_Model Survival_Analysis Survival Analysis Animal_Model->Survival_Analysis Data Comparative Data Analysis Survival_Analysis->Data

References

A Comparative Analysis of the Efficacy of Novel NRPS Inhibitors Versus Established Antibiotics Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the potential efficacy of a novel class of antibiotics, represented here by the hypothetical Non-Ribosomal Peptide Synthetase (NRPS) inhibitor NRPS-IN-A1 , against the clinically established antibiotics, Vancomycin and Linezolid (B1675486). This analysis is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial strategies.

Non-ribosomal peptide synthetases are large, multi-enzyme complexes that bacteria and fungi use to produce a wide array of secondary metabolites, including many clinically significant antibiotics such as penicillin and vancomycin. The inhibition of these synthetases presents a promising avenue for the development of new antibacterial agents. NRPS-IN-A1 is conceptualized as a competitive inhibitor of the adenylation (A) domain of NRPS, which is responsible for recognizing and activating the specific amino acid substrates for peptide synthesis. By targeting this crucial initial step, NRPS-IN-A1 is designed to halt the production of essential non-ribosomal peptides, leading to bacterial growth inhibition.

Efficacy Comparison: Minimum Inhibitory Concentration (MIC)

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the known MIC values for Vancomycin and Linezolid against key Staphylococcus aureus strains and provides a target efficacy profile for our hypothetical NRPS inhibitor, NRPS-IN-A1.

AntibioticClassTarget OrganismMIC (µg/mL)
NRPS-IN-A1 (Hypothetical) NRPS Adenylation Domain InhibitorStaphylococcus aureus ATCC 29213Target: ≤1
Methicillin-Resistant S. aureus (MRSA)Target: ≤2
Vancomycin GlycopeptideStaphylococcus aureus ATCC 292130.5 - 2[1]
Methicillin-Resistant S. aureus (MRSA)≤2 (Susceptible)[1]
Linezolid OxazolidinoneStaphylococcus aureus ATCC 292132[2]
Methicillin-Resistant S. aureus (MRSA)≤4 (Susceptible)[1]

Mechanism of Action: A Visual Representation

The following diagram illustrates the targeted mechanism of action for NRPS-IN-A1 within the Non-Ribosomal Peptide Synthetase pathway, contrasting it with the mechanisms of Vancomycin and Linezolid.

Comparative Mechanisms of Action cluster_NRPS Bacterial Cell cluster_Established Established Antibiotics NRPS_IN_A1 NRPS-IN-A1 A_Domain Adenylation (A) Domain NRPS_IN_A1->A_Domain Inhibits T_Domain Thiolation (T) Domain A_Domain->T_Domain Activates & Loads Amino Acid C_Domain Condensation (C) Domain T_Domain->C_Domain Presents Amino Acid Peptide_Synthesis Non-Ribosomal Peptide Synthesis C_Domain->Peptide_Synthesis Forms Peptide Bond Bacterial_Growth Bacterial Growth & Survival Peptide_Synthesis->Bacterial_Growth Supports Vancomycin Vancomycin Cell_Wall Cell Wall Synthesis Vancomycin->Cell_Wall Inhibits Cell_Wall->Bacterial_Growth Maintains Integrity for Linezolid Linezolid Ribosome 50S Ribosomal Subunit Linezolid->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Essential for Protein_Synthesis->Bacterial_Growth Essential for Broth Microdilution MIC Assay Workflow start Start prep_stock Prepare Antibiotic Stock Solution start->prep_stock prep_plate Prepare 96-Well Plate with Broth prep_stock->prep_plate serial_dilution Perform Serial Dilution of Antibiotic prep_plate->serial_dilution inoculate Inoculate Plate with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (18-24h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

Safety Operating Guide

Prudent Disposal of NRPSs-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. As NRPSs-IN-1 is a novel and potent research compound, a comprehensive understanding of its proper handling and disposal is paramount. In the absence of a specific Safety Data Sheet (SDS), this guide provides a step-by-step protocol based on established best practices for the disposal of potentially hazardous peptide inhibitors and complex organic molecules.

At all stages of handling and disposal, it is crucial to operate under the precautionary principle, treating this compound as a potentially hazardous substance. This involves the consistent use of appropriate Personal Protective Equipment (PPE) and adherence to all institutional and local regulations governing laboratory waste.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, ensure that all personnel are equipped with the necessary safety gear. The unknown toxicological profile of this compound necessitates a cautious approach to minimize exposure risk.

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves, such as nitrile, and change them immediately if contaminated.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]

  • Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.[1]

  • Respiratory Protection: When handling the solid form of this compound, which can be easily aerosolized, work within a certified chemical fume hood or a biosafety cabinet to prevent inhalation.[2]

Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on its physical state (solid or liquid) and the nature of the contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, including unused compound, pipette tips, gloves, and empty vials, must be collected in a dedicated, leak-proof hazardous waste container.[3] This container should be clearly labeled as "Hazardous Chemical Waste: this compound".

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[4] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Sharps: Any needles or other sharp objects contaminated with this compound must be placed immediately into a designated, puncture-resistant sharps container.[1]

2. Decontamination of Labware:

For reusable labware that has come into contact with this compound, a thorough decontamination process is essential.

  • Initial Rinse: Rinse the labware with a suitable solvent in which this compound is soluble. This rinseate must be collected and disposed of as hazardous liquid waste.

  • Chemical Inactivation: For peptide-based compounds, chemical inactivation can be an effective decontamination step.[3] The following table summarizes common decontamination solutions. Always test for compatibility with the labware material.

Decontamination ReagentConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach)10% solution (0.5-1.0% final concentration)20-60 minutesEffective for many peptides but may be corrosive to some surfaces.[3]
Sodium Hydroxide (NaOH)1 MVaries; follow institutional guidelines.A strong base that can effectively denature peptides.
Hydrochloric Acid (HCl)1 MVaries; follow institutional guidelines.A strong acid that can also denature peptides.
Enzymatic DetergentsTypically a 1% (m/v) solutionVaries by product; follow manufacturer's instructions.Good for cleaning but may require a subsequent disinfection step.[3]
  • Final Cleaning: After decontamination, wash the labware with a standard laboratory detergent and rinse thoroughly with purified water.

3. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash. [2][4]

  • All collected hazardous waste containers must be sealed and stored in a designated satellite accumulation area within the laboratory.[5]

  • Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[2] Ensure that all labeling and documentation requirements are met.

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., unused compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing this compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Resistant Sharps Container sharps_waste->collect_sharps store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

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